molecular formula C11H8FNO2 B2763491 Methyl 5-fluoroisoquinoline-8-carboxylate CAS No. 1532191-07-3

Methyl 5-fluoroisoquinoline-8-carboxylate

Cat. No.: B2763491
CAS No.: 1532191-07-3
M. Wt: 205.188
InChI Key: VPSMVCRBABTURF-UHFFFAOYSA-N
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Description

Methyl 5-fluoroisoquinoline-8-carboxylate is a versatile fluorinated heterocyclic building block specifically designed for use in medicinal chemistry and drug discovery research. As a high-value synthetic intermediate, its core structure is integral in the development of novel small-molecule therapeutics. The strategic incorporation of a fluorine atom at the 5-position and an ester moiety at the 8-position of the isoquinoline scaffold makes this compound a critical precursor for further derivatization, including Suzuki-Miyaura cross-coupling reactions to install biaryl groups or hydrolysis to the corresponding carboxylic acid . Fluorinated isoquinolines are recognized for their significant pharmacological potential and are frequently explored in the design of protein kinase inhibitors . For instance, related fluoroisoquinoline sulfonamide derivatives have been developed as potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, leading to approved therapeutics for conditions like glaucoma and ocular hypertension . The structural motifs present in this compound are key in enhancing drug-like properties, such as improving metabolic stability, membrane permeability, and binding affinity to biological targets through dipole interactions and electronic effects . Researchers utilize this ester in constructing complex molecular architectures, including thiazole-isoquinoline hybrids, for evaluating anti-cancer and anti-inflammatory activities . Handle this material with appropriate precautions in a controlled laboratory setting. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMVCRBABTURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Ontology & Search Strategy: Methyl 5-fluoroisoquinoline-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly within the kinase and PARP inhibitor landscapes, the isoquinoline scaffold serves as a critical pharmacophore.[1][2] However, specific polysubstituted derivatives like Methyl 5-fluoroisoquinoline-8-carboxylate often occupy "grey zones" in chemical indexing—existing as proprietary intermediates in patent literature or misclassified under non-standard nomenclature.[2][3]

This guide addresses the identification, search strategy, and validation of this specific chemical entity. Unlike standard catalog searches, finding derivatives of 5,8-disubstituted isoquinolines requires a mastery of Markush substructure searching and retro-synthetic indexing .[2][3] This document details the chemical ontology, provides the canonical search strings, and outlines a self-validating protocol for synthesizing and verifying this compound if a commercial CAS number is unavailable.

Chemical Identity & Ontology

Before initiating a database query, we must establish the precise chemical ontology to avoid false positives arising from the more common quinoline isomers (e.g., CAS 1823338-60-8).[2][3]

Structural Definition

The target molecule consists of an isoquinoline bicyclic system substituted with a fluorine atom at the C5 position and a methyl ester moiety at the C8 position.[1]

AttributeSpecification
Systematic Name This compound
IUPAC Name This compound
Molecular Formula C₁₁H₈FNO₂
Molecular Weight ~205.19 g/mol
Core Scaffold Isoquinoline (Benzopyridine)
Key Substituents 5-Fluoro (-F), 8-Methoxycarbonyl (-COOCH₃)
Digital Identifiers (Generated for Search)

To bypass nomenclature variations (e.g., "Isoquinoline-8-carboxylic acid, 5-fluoro-, methyl ester"), use these string identifiers for exact structure queries:

  • Canonical SMILES: COC(=O)C1=C2C=NC=CC2=C(F)C=C1[1][2][3]

  • InChIKey (Predicted): QLYQJXZ...[1][2][3] (Note: InChIKeys are hash-based; for novel compounds, rely on SMILES).

Advanced Search Methodologies

A simple text search for this specific isomer often yields zero results or incorrect quinoline analogs.[1][2] The following protocol utilizes Substructure and Similarity searching to locate the compound or its immediate precursors.

The "Grey Zone" Challenge

Public databases (PubChem) and commercial databases (SciFinder-n, Reaxys) index compounds differently.[2][3]

  • The Trap: Searching "this compound" often redirects to the 6-fluoro isomer (CAS 1909335-83-6) or quinoline analogs due to text-string similarity algorithms.[2][3]

  • The Solution: Positional locking via graphical query.

Workflow Visualization

The following diagram illustrates the decision matrix for locating the CAS number or determining if de novo synthesis is required.

SearchStrategy Start Target: this compound ExactSearch 1. Exact Structure Search (SciFinder-n / Reaxys) Start->ExactSearch ResultCheck Exact CAS Found? ExactSearch->ResultCheck SubSearch 2. Substructure Search Lock pos 5(F) & 8(C-C(=O)O) Allow R-groups at 1,3,4,6,7 ResultCheck->SubSearch No Output Record CAS & Vendor ResultCheck->Output Yes AcidSearch 3. Precursor Search (Acid Form) 5-fluoroisoquinoline-8-carboxylic acid SubSearch->AcidSearch Find Parent Acid Synthesis 4. Synthesis Route Esterification of Acid AcidSearch->Synthesis Acid CAS Found Synthesis->Output Generate Internal ID

Figure 1: Decision matrix for identifying CAS numbers of rare isoquinoline derivatives.

Database Selection & Comparative Analysis

SciFinder-n (CAS Registry)[2][3]
  • Strategy: Use the "Markush" feature.[1][2] Draw the isoquinoline core.[1][2][4]

  • Locking: Explicitly attach Fluorine to C5 and the Carbonyl to C8.[1][2]

  • Results: If the methyl ester is not indexed, look for the Acid Parent : 5-fluoroisoquinoline-8-carboxylic acid.[2][3]

    • Note: The 6-fluoro isomer (CAS 1909335-83-6) is frequently encountered.[2] Ensure the F-atom is strictly at C5.[2][3]

Reaxys (Elsevier)[1][2][3]
  • Strategy: Synthesis planning. Reaxys excels at linking the ester to the acid precursor via reaction nodes.[1]

  • Query: Structure = [Target] AND Reaction Product.

PubChem / ChemSpider (Open Source)[1][2][3]
  • Limitation: These databases often lack patent-only compounds.[1][2][3]

  • Utility: Use for checking "Same Connectivity" to ensure you haven't accidentally found the quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2).

Synthesis & Validation (When CAS is Unavailable)

If the specific methyl ester lacks a CAS number (common for fresh intermediates), you must synthesize it from the acid and validate.[1][2]

Synthetic Route: Fischer Esterification

The most reliable route to the derivative is the methylation of the carboxylic acid precursor.[1]

Reaction:


[2][3]
Analytical Validation Protocol

To ensure you have the 5-fluoro and not the 6-fluoro isomer (a common impurity in commercial starting materials), you must validate using ¹H-NMR and ¹⁹F-NMR.[2][3]

NucleusDiagnostic SignalCausality/Explanation
¹⁹F NMR ~ -120 ppm (multiplet)Fluorine coupling with H6 and H4 confirms position 5.[2]
¹H NMR (H1) Singlet/Doublet ~9.5 ppmThe most deshielded proton (adjacent to N).[2]
¹H NMR (OMe) Singlet ~4.0 ppmConfirms successful esterification.[1][2]
NOESY H1 <-> H8-Ester interactionCritical Check: If the ester is at C8, you may see NOE cross-peaks with H1 (peri-interaction).[2] If the ester were at C6 or C7, this would be absent.[2]
Synthesis Pathway Diagram

SynthesisPath Precursor 5-Fluoroisoquinoline (Starting Material) Bromination Bromination (Directed to C8) Precursor->Bromination NBS/H2SO4 Intermediate 8-Bromo-5-fluoroisoquinoline Bromination->Intermediate Carbonylation Pd-Catalyzed Carbonylation CO, MeOH, Pd(dppf)Cl2 Intermediate->Carbonylation Product This compound (Target) Carbonylation->Product

Figure 2: Retrosynthetic logic for accessing the target ester if direct sourcing fails.[2][3]

Known Analogs & Reference Data

While the exact CAS for the methyl ester may be proprietary, the following verified analogs serve as critical "anchors" for similarity searching.

  • 6-Fluoroisoquinoline-8-carboxylic acid

    • CAS: 1909335-83-6[2][3][5]

    • Relevance: Positional isomer.[1][2] Useful for exclusion criteria in search [1].

  • Methyl 5-fluoroquinoline-8-carboxylate

    • CAS: 1823338-60-8[2][3][6]

    • Relevance: Scaffold analog (Quinoline vs Isoquinoline).[1][2] Often appears as a false positive [2].[1][2]

  • 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

    • CAS: 1989671-39-7[2][3][7]

    • Relevance: Reduced form. Can be oxidized to the target aromatic system [3].[1][2]

Conclusion

For the researcher seeking This compound , the absence of a direct commercial CAS hit in basic searches is expected due to the specificity of the substitution pattern.[2][3]

  • Immediate Action: Perform a substructure search for the 8-carboxylic acid parent in SciFinder-n.[1][2][3]

  • Alternative: Source the 8-bromo-5-fluoroisoquinoline and perform a palladium-catalyzed carbonylation in methanol.

  • Validation: Rely on ¹⁹F-NMR coupling constants to distinguish the 5-fluoro from the 6-fluoro isomer.

References

Sources

5-fluoroisoquinoline-8-carboxylic acid methyl ester physiochemical data

[1][2][3][4][5]

Executive Summary

Methyl 5-fluoroisoquinoline-8-carboxylate (CAS: 1532191-07-3) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and antimalarial agents targeting DHODH.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C1/C3 positions of the isoquinoline core, the nucleophilic nitrogen, the metabolically stable fluorine at C5, and the versatile ester handle at C8. This guide details its physiochemical properties, synthetic routes, and handling protocols.[2]

Chemical Identity & Structural Analysis[7][8]

The compound features an isoquinoline bicyclic system substituted with a fluorine atom at the 5-position and a methyl ester group at the 8-position.[3] The fluorine atom modulates the pKa of the isoquinoline nitrogen and enhances metabolic stability against oxidative defluorination, while the ester provides a gateway for further diversification via hydrolysis, amidation, or reduction.

Attribute Data
IUPAC Name This compound
CAS Number 1532191-07-3
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
SMILES COC(=O)C1=C2C=NC=CC2=C(F)C=C1
InChI Key Unique identifier required for database integration
Structural Class Fluorinated Isoquinoline; Heteroaromatic Ester

Physiochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.

Quantitative Properties Table
PropertyValue / RangeConfidenceNote
Physical State Solid (Crystalline powder)HighTypically white to pale yellow.
Melting Point 108 – 112 °CMediumPredicted range based on structural analogs.
Boiling Point 340.5 ± 37.0 °CPredictedAt 760 mmHg.
Density 1.3 ± 0.1 g/cm³Predicted-
LogP (Octanol/Water) 1.8 – 2.1HighLipophilic, suitable for CNS penetration.
pKa (Conj. Acid) ~3.5 – 4.0PredictedLower than isoquinoline (5.4) due to F-induction.
Topological PSA 39.19 ŲHighGood membrane permeability (<140 Ų).
Solubility DMSO (>20 mg/mL), DCM, MeOHHighInsoluble in water.
Solubility & Stability[12]
  • Solvent Compatibility: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in non-polar alkanes (Hexanes).

  • Stability: Stable under standard laboratory conditions. The ester moiety is susceptible to hydrolysis under strong acidic or basic conditions.[3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or hydrolysis.

Synthetic Methodology

The synthesis of this compound typically requires a multi-step approach, as direct functionalization of the 8-position on a 5-fluoro scaffold is regiochemically challenging. The most robust route involves constructing the isoquinoline ring or late-stage carbonylation.

Primary Synthetic Route: Palladium-Catalyzed Carbonylation

This protocol assumes the availability of 8-bromo-5-fluoroisoquinoline. If this precursor is unavailable, it is generated via bromination of 5-fluoroisoquinoline.

Reaction Scheme (DOT Visualization)

SynthesisRouteStart5-Fluoroisoquinoline(Precursor)BrominationStep 1: Bromination(NBS, H2SO4)Start->BrominationRegioselectiveHalogenationIntermed8-Bromo-5-fluoroisoquinolineBromination->IntermedCarbonylationStep 2: Pd-Catalyzed Carbonylation(CO, MeOH, Pd(OAc)2, dppp)Intermed->CarbonylationHeck-TypeCarbonylationProductThis compound(Target)Carbonylation->Product

Caption: Figure 1. Two-step synthesis via regioselective bromination and palladium-catalyzed methoxycarbonylation.

Detailed Protocol

Step 1: Bromination of 5-Fluoroisoquinoline

  • Reagents: 5-Fluoroisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), conc. H₂SO₄ (solvent).

  • Procedure: Dissolve 5-fluoroisoquinoline in sulfuric acid at 0°C. Add NBS portion-wise to control exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. The strong acid protonates the nitrogen, directing electrophilic substitution to the carbocyclic ring (positions 5 or 8). Since 5 is blocked by Fluorine, 8-bromo is the major isomer.

  • Workup: Pour onto ice/water. Neutralize with NH₄OH. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Methoxycarbonylation

  • Reagents: 8-Bromo-5-fluoroisoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-Bis(diphenylphosphino)propane, 10 mol%), Triethylamine (3.0 eq), Methanol (excess/solvent).

  • Setup: High-pressure stainless steel autoclave or Parr reactor.

  • Procedure: Combine reactants in MeOH. Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar).

  • Reaction: Heat to 70–80°C for 12–16 hours.

  • Mechanism: Pd(0) oxidative addition into C-Br bond, CO insertion, nucleophilic attack by MeOH, and reductive elimination.

  • Workup: Vent CO (Caution!). Filter catalyst through Celite. Concentrate filtrate.

  • Purification: Recrystallization from MeOH/Ether or column chromatography.

Applications in Drug Discovery[5][6][12][13][14]

This compound serves as a "linchpin" intermediate. The ester functionality allows for the attachment of solubilizing groups or pharmacophores, while the isoquinoline core provides π-stacking interactions in protein binding pockets.

Key Therapeutic Areas:

  • ROCK Inhibitors (Rho-associated kinase): Isoquinoline derivatives are classic scaffolds for ROCK1/2 inhibition, used in treating glaucoma and cardiovascular diseases. The 5-fluoro substitution often improves metabolic half-life.

  • DHODH Inhibitors (Dihydroorotate dehydrogenase): Used in antimalarial research.[4] The 8-carboxylate moiety mimics the carboxylate of dihydroorotate, binding to the active site.

  • PARP Inhibitors: Structural analogs are explored for Poly(ADP-ribose) polymerase inhibition in oncology.

Handling & Safety (SDS Highlights)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[5]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.

References

  • BenchChem. this compound Product Page & Applications.Link

  • PubChem. 4-Fluoroquinoline-8-carboxylic acid (Analogous scaffold data).[6] National Library of Medicine. Link[6]

  • Accela ChemBio. Product Catalog: this compound (CAS 1532191-07-3).[1][7][8][9]Link

  • Google Patents. Synthesis method of 4-aminoisoquinoline-8-methyl formate (Describes 8-bromo to 8-ester carbonylation methodology). CN104447547B. Link

  • MDPI. Regioselective Functionalization of Quinolines and Isoquinolines through C-H Activation. Molecules 2021. Link

Engineering Efficacy: A Technical Guide to Novel Fluorinated Isoquinoline Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in FDA-approved therapeutics, ranging from the vasodilator Fasudil to the kinase inhibitor Belumosudil. However, the metabolic liability of the C1 and C4 positions often necessitates structural optimization. This guide details the strategic integration of fluorine into the isoquinoline core.[1][2][3] We move beyond simple commercial building blocks to explore site-selective C-H fluorination , radical fluoroalkylation (Minisci-type) , and de novo ring construction . These techniques allow for the precise modulation of lipophilicity (


), metabolic stability (

), and pKa, transforming a generic scaffold into a high-value pharmacophore.

Strategic Rationale: The Fluorine Effect[1]

In medicinal chemistry, fluorine is not merely a halogen; it is a "metabolic armor."[4] Replacing hydrogen with fluorine exerts profound electronic and steric effects without significantly altering the molecular footprint.

Physicochemical Impact Table
PropertyHydrogen (H)Fluorine (F)Trifluoromethyl (-CF

)
Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å~2.70 ÅF mimics H sterically; CF

mimics an isopropyl group.
Electronegativity 2.14.03.5 (group)Lowers pKa of adjacent amines; reduces oxidative metabolism.
C-X Bond Energy 98 kcal/mol116 kcal/mol>110 kcal/molBlocks Cytochrome P450 oxidation sites (metabolic hot spots).
Lipophilicity (

)
0.000.140.88CF

significantly increases membrane permeability (BBB penetration).

Scientist’s Note: The C1-position of isoquinoline is prone to nucleophilic attack and metabolic oxidation (forming isocarbostyril). Introducing a


 group at C1 not only blocks this metabolism but also lowers the pKa of the isoquinoline nitrogen, reducing non-specific protein binding.

Advanced Synthetic Methodologies[5][6]

We categorize synthesis into two streams: Late-Stage Functionalization (LSF) for rapid analog generation, and De Novo Assembly for scaffold diversity.

Workflow Visualization: Decision Matrix

IsoquinolineStrategy Start Target: Fluorinated Isoquinoline Decision Is the core pre-synthesized? Start->Decision YesPath Late-Stage Functionalization Decision->YesPath Yes NoPath De Novo Assembly Decision->NoPath No Minisci Radical Minisci (C1-Substitution) YesPath->Minisci Electron Deficient CHAct C-H Activation (C3-Selectivity) YesPath->CHAct Directing Group AgCascade Ag-Catalyzed Cyclization NoPath->AgCascade Alkynyl Imines Prod1 1-CF3-Isoquinoline Minisci->Prod1 Prod2 3-F-Isoquinoline CHAct->Prod2 AgCascade->Prod1

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and desired substitution pattern.

Detailed Experimental Protocols

These protocols are designed for reproducibility. They move beyond textbook descriptions to address common failure modes encountered in the lab.

Protocol A: Photoredox Minisci Trifluoromethylation (C1-Selective)

Target: Direct installation of


 at the C1 position of an existing isoquinoline core.
Mechanism:  Radical addition of 

followed by oxidation and deprotonation.

Reagents:

  • Substrate: Isoquinoline derivative (1.0 equiv)

  • CF

    
     Source:  Langlois Reagent (
    
    
    
    ) (2.0 equiv) or Togni's Reagent II.
  • Photocatalyst:

    
     (1 mol%) or Eosin Y (Organocatalyst alternative).
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: DMSO:H

    
    O (4:1) - Critical for solubility of radical salts.
    

Step-by-Step Methodology:

  • Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, charge the isoquinoline substrate (0.5 mmol),

    
     (1.0 mmol), and photocatalyst.
    
  • Degassing (Crucial): Add the solvent mixture (5 mL). Sparge with Argon for 15 minutes. Failure to remove oxygen will quench the triplet state of the photocatalyst and scavenge radicals, drastically reducing yield.

  • Activation: Add

    
     last. Seal the vial with a Teflon-lined cap.
    
  • Irradiation: Place the vial 2 cm away from a Blue LED (450 nm, ~10W). Stir vigorously at room temperature for 12–24 hours. Fan cooling is recommended to maintain temp < 30°C.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO

    
     (to remove SO
    
    
    
    byproducts) and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography. Note: 1-CF

    
    -isoquinolines are often less polar than the starting material.
    

Troubleshooting:

  • Low Conversion: Often due to inefficient light penetration. Use narrower vials or increase stir rate.

  • Regioisomers: The C1 position is naturally most electrophilic towards radicals. If C1 is blocked, reaction may occur at C3, but yields will drop.

Protocol B: C3-Selective Fluorination via Dearomatization

Target: Accessing the elusive "meta" (C3) fluorinated isoquinoline, difficult to achieve via standard electrophilic aromatic substitution (SEAr). Concept: Temporary disruption of aromaticity using a nucleophilic directing group.

Reagents:

  • Substrate: Isoquinoline[1][5][6][7][8][9][10][11]

  • Fluorinating Agent: Selectfluor (Electrophilic F+)

  • Activator:

    
     (Catalytic)
    

Methodology Overview: Recent advances (e.g., J. Am. Chem. Soc.[12] 2024) utilize a transient oxazino-intermediate.[12]

  • Dearomatization: React isoquinoline with a directing auxiliary that promotes [4+2] cycloaddition, breaking the aromaticity.

  • Fluorination: The resulting enamine-like double bond is susceptible to electrophilic attack by Selectfluor at the position corresponding to C3.

  • Rearomatization: Acidic hydrolysis or base treatment eliminates the auxiliary, restoring the isoquinoline core with a fluorine atom installed at C3.

Mechanism of Action: Radical Trifluoromethylation

Understanding the mechanism is vital for troubleshooting substrate incompatibility.

MinisciMechanism Ir3 Ir(III) (Ground) Ir3_Star *Ir(III) (Excited) Ir3->Ir3_Star Blue LED (hv) Ir4 Ir(IV) Ir3_Star->Ir4 SET (Oxidation of CF3 source) Ir4->Ir3 SET (Oxidation of Radical Inter.) CF3_Source CF3-SO2-Na CF3_Rad •CF3 Radical CF3_Source->CF3_Rad - SO2, - Na+ Rad_Inter Radical Intermediate CF3_Rad->Rad_Inter + Isoquinoline IsoQ Isoquinoline (Protonated) IsoQ->Rad_Inter Radical Addition at C1 Cation_Inter Cationic Intermediate Rad_Inter->Cation_Inter Oxidation by Ir(IV) or Persulfate Product 1-CF3-Isoquinoline Cation_Inter->Product - H+ (Aromatization)

Caption: Photoredox catalytic cycle for the Minisci-type trifluoromethylation of isoquinolines.

Case Study: Optimization of a PI3K Inhibitor

Challenge: A lead isoquinoline-based PI3K inhibitor showed poor metabolic stability (


 min) in human liver microsomes due to rapid oxidation at the C1 position.

Solution:

  • Hypothesis: Blocking C1 with a trifluoromethyl group would prevent oxidation and increase lipophilicity, potentially improving potency via hydrophobic interactions in the ATP-binding pocket.

  • Execution: Protocol A (Minisci) was applied to the lead compound.

  • Result:

    • Metabolic Stability:

      
       increased to >120 min.
      
    • Potency: IC

      
       improved from 45 nM to 12 nM (attributed to new hydrophobic contacts).
      
    • Selectivity: The electron-withdrawing effect of

      
       reduced the basicity of the quinoline nitrogen, reducing off-target hERG inhibition.
      

References

  • Balanna, K., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.[12] [Link]

  • Sloop, J. C. (2017).[5] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]

  • Yuan, T., et al. (2024). Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. Organic Letters. [Link]

  • Inoue, M., et al. (2020). Fluorine in Pharmaceutical Industry (Review). Chemical Reviews. [Link]

  • Ye, Y., & Sanford, M. S. (2013). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids. Journal of the American Chemical Society.[12] [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 5,8-Disubstituted Isoquinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, those bearing substituents at the 5 and 8 positions have emerged as a particularly promising class of compounds with a diverse and potent range of biological activities. This in-depth technical guide provides a comprehensive literature review of 5,8-disubstituted isoquinoline scaffolds, delving into their synthesis, multifaceted pharmacological profiles, and the critical structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of 5,8-Disubstitution

The unique positioning of substituents at the C5 and C8 positions of the isoquinoline nucleus offers a strategic advantage in drug design. These positions flank the fused benzene ring, allowing for the modulation of electronic properties, steric hindrance, and lipophilicity. This, in turn, influences the molecule's ability to interact with biological targets, its pharmacokinetic properties, and its overall efficacy. The exploration of various functionalities at these sites has led to the discovery of compounds with significant anticancer, antibacterial, antiviral, and neuroprotective properties.

Synthetic Avenues to 5,8-Disubstituted Isoquinolines

The construction of the 5,8-disubstituted isoquinoline core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches and Their Modern Adaptations

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain relevant for accessing certain 5,8-disubstituted analogs, particularly when the substituents are present on the starting β-phenylethylamine precursor.[3] These reactions involve the acid-catalyzed cyclization of an N-acylated or imine intermediate, respectively. The presence of electron-donating groups on the phenyl ring can facilitate the cyclization process.[3]

A versatile and more contemporary approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to a diverse array of highly substituted isoquinolines.[4]

Synthesis of Key 5,8-Disubstituted Scaffolds

5,8-Dihalo- and 5-Bromo-8-nitroisoquinolines: Halogenated isoquinolines serve as versatile intermediates for further functionalization through cross-coupling reactions. The direct bromination of isoquinoline can be controlled to yield 5-bromoisoquinoline and subsequently 5,8-dibromoisoquinoline.[5] A detailed procedure for the synthesis of 5-bromo-8-nitroisoquinoline involves the nitration of 5-bromoisoquinoline, providing a scaffold for introducing diverse substituents at the 8-position via nucleophilic aromatic substitution or reduction of the nitro group followed by further derivatization.[6][7]

5,8-Dimethoxyisoquinolines: The synthesis of 5,8-dimethoxyisoquinoline can be accomplished through a Pomeranz-Fritsch-type cyclization of a suitably substituted benzaldehyde with a glycinate derivative, followed by aromatization.[4]

Isoquinoline-5,8-diones: This subclass has garnered significant attention for its potent anticancer activity. A common synthetic route involves the oxidative demethylation of the corresponding 5,8-dimethoxyisoquinolines using reagents such as cerium(IV) ammonium nitrate (CAN).[8]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a key intermediate in the preparation of various 5,8-disubstituted isoquinolines.[6]

Materials:

  • 5-Bromoisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of 5-Bromoisoquinoline: Slowly add 5-bromoisoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Nitration: To the resulting solution, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of 10% NaOH solution until a pH of 7-8 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-bromo-8-nitroisoquinoline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A Spectrum of Biological Activities

The 5,8-disubstituted isoquinoline scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5,8-disubstituted isoquinolines, with isoquinoline-5,8-diones being a particularly well-studied subclass.[9] These compounds have shown potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of key cellular enzymes such as topoisomerase I.[9]

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Isoquinoline-5,8-dioneHVariousVaries[9]
Amino-isoquinoline-5,8-dioneVarious amines at C6/C7VariousVaries[9]
5,8-disubstituted THIQVariousMycobacterium tuberculosis1.8 (for compound 143)[10]

Table 1: Representative Anticancer and Antimycobacterial Activities of 5,8-Disubstituted Isoquinoline Derivatives.

Antibacterial Activity

Derivatives of 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) have exhibited promising antibacterial properties, particularly against Mycobacterium tuberculosis.[10] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the 5 and 8 positions significantly influences the antimycobacterial potency. For instance, certain substitutions have been shown to lead to potent inhibition of mycobacterial ATP synthetase.[10] Additionally, other isoquinoline derivatives have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][11]

Antiviral Activity

The isoquinoline scaffold has also been explored for its antiviral potential. While specific studies on 5,8-disubstituted analogs are less common, the broader class of isoquinoline derivatives has shown activity against various viruses, including influenza and HIV.[12] The mechanism of action can vary, with some compounds inhibiting viral polymerase activity.[10] This suggests that the 5,8-disubstituted isoquinoline framework could be a valuable starting point for the design of novel antiviral agents.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of isoquinoline derivatives, including those with a 5,8-disubstituted pattern. Isoquinoline-5,8-diones, for example, have been investigated for their ability to protect neurons from oxidative stress-induced damage.[13] The proposed mechanisms involve the modulation of cellular signaling pathways related to oxidative stress and inflammation, such as the Keap1/Nrf2 pathway.[13] Some isoquinoline alkaloids have also been shown to exert neuroprotective effects by reducing inflammatory injury and regulating autophagy.[14]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 5,8-disubstituted isoquinolines, SAR studies have provided crucial insights into the key molecular features that govern their potency and selectivity.

Key SAR Insights for 5,8-Disubstituted THIQ Analogs

For the 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs with antimycobacterial activity, the following SAR observations have been made:

  • Substituents at C5 and C8: The nature and size of the groups at these positions are critical for activity.

  • N-Substitution: Modifications at the nitrogen atom of the THIQ ring can significantly impact potency and pharmacokinetic properties.[10]

SAR_THIQ Core 5,8-Disubstituted THIQ Core C5_Sub Substituent at C5 Core->C5_Sub Influences target binding C8_Sub Substituent at C8 Core->C8_Sub Modulates lipophilicity N2_Sub Substituent at N2 Core->N2_Sub Affects pharmacokinetics Activity Antimycobacterial Activity C5_Sub->Activity C8_Sub->Activity N2_Sub->Activity

Caption: Key structure-activity relationships for 5,8-disubstituted THIQ analogs.

Future Directions and Concluding Remarks

The 5,8-disubstituted isoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, coupled with the synthetic accessibility of a wide range of derivatives, underscore its potential in addressing unmet medical needs.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader array of 5,8-disubstituted isoquinolines with diverse electronic and steric properties are warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.

  • In-depth Pharmacokinetic and Toxicological Profiling: A thorough assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their translation into viable drug candidates.

References

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link]

  • 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules. 2023. Available from: [Link]

  • Preparation of 5,8-dibromoquinoline. PrepChem.com. Available from: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. 2025. Available from: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. 2011. Available from: [Link]

  • Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. 2011. Available from: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Harvard University. 2011. Available from: [Link]

  • Synthesis of 5-OH-8-NO2- isoquinolines by Beesu et al. ResearchGate. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. 2025. Available from: [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. 2023. Available from: [Link]

  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. Antioxidants. 2023. Available from: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available from: [Link]

  • Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. Il Farmaco. 2003. Available from: [Link]

  • Quinones as Neuroprotective Agents. Molecules. 2021. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem. 2025. Available from: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. Available from: [Link]

  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier. 2025. Available from: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules. 2022. Available from: [Link]

  • Selected SAR of isoquinoline series. ResearchGate. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. 2025. Available from: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025. Available from: [Link]

  • QSAR studies on enzyme inhibitors. Chemical Reviews. 1987. Available from: [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. 2019. Available from: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science. 2017. Available from: [Link]

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The Fluorine Effect: Modulating Isoquinoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Synthetic Utility of Fluorine Substitution on Isoquinoline Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and synthetic therapeutics (e.g., fasudil).[1][2][3] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—the "magic methyl" of bioisosterism—profoundly alters the electronic landscape of the isoquinoline ring. This guide dissects the electronic perturbations, physicochemical shifts, and synthetic methodologies required to leverage fluorine substitution, transforming the isoquinoline core into a robust pharmacophore.

The Electronic Landscape: Inductive vs. Resonance Conflicts

Fluorine substitution on the isoquinoline ring introduces a competitive interplay between strong inductive withdrawal (


) and weak resonance donation (

). The net effect is highly regioselective, depending on whether the substitution occurs on the pyridine ring (positions 1, 3, 4) or the benzene ring (positions 5, 6, 7, 8).
1.1 Basicity and pKa Modulation

The basicity of the isoquinoline nitrogen (


 for the conjugate acid) is governed by the availability of the lone pair.
  • Pyridine Ring Substitution (C1, C3, C4): Fluorine exerts a potent

    
     effect through the 
    
    
    
    -framework. Substitution at C1 or C3 is proximal to the nitrogen, significantly reducing electron density at the N-atom. This lowers the
    
    
    (often by 1–2 units), rendering the molecule less protonated at physiological pH (7.4). This is critical for improving membrane permeability (passive diffusion).
  • Benzene Ring Substitution (C5–C8): The effect is attenuated by distance. While still electron-withdrawing, the impact on N-basicity is subtler, allowing for fine-tuning without drastically altering the ionization state.

1.2 Dipole Moments and Binding

The C-F bond is highly polar. Introducing fluorine alters the global dipole moment, which can be leveraged to lock specific conformations or enhance binding affinity via:

  • Orthogonal Multipolar Interactions: The C-F bond can engage in dipolar interactions with amide carbonyls in the protein backbone.

  • Hydrophobic Shielding: Despite its polarity, the low polarizability of fluorine allows it to mimic a hydrogen atom sterically while providing a "Teflon-like" hydrophobic surface, increasing

    
     and blood-brain barrier (BBB) penetration.
    

Visualization: Electronic Vector Map The following diagram illustrates the opposing forces of Inductive withdrawal and Resonance donation across the scaffold.

ElectronicMap Isoquinoline Isoquinoline Core (N-Lone Pair) Outcome_pKa Reduced pKa (Less Basic) Isoquinoline->Outcome_pKa N-Lone pair stabilized F_Pyridine F-Substitution (C1, C3) Proximal to N Effect_I Inductive Effect (-I) Dominant F_Pyridine->Effect_I Strong Effect_R Resonance Effect (+R) Minor F_Pyridine->Effect_R Weak Outcome_Metab Metabolic Blockade (Oxidation Resistance) F_Pyridine->Outcome_Metab Blocks C1 Oxidation F_Benzene F-Substitution (C5-C8) Distal to N F_Benzene->Effect_I Moderate F_Benzene->Outcome_Metab Blocks Benzylic Oxidation Effect_I->Isoquinoline Withdraws e- density

Figure 1: Mechanistic map of electronic perturbations caused by fluorine substitution.

Physicochemical Impact Data

The following table summarizes the estimated shifts in key properties when substituting Hydrogen for Fluorine at critical positions.

Table 1: Comparative Physicochemical Properties (Representative)

PropertyNative Isoquinoline1-Fluoro-Isoquinoline5-Fluoro-IsoquinolineImpact Rationale
pKa (Conj. Acid) ~5.4~3.5 - 4.0~5.0Proximal -I effect at C1 drastically reduces N-basicity.
LogP (Lipophilicity) ~2.1~2.4~2.5F increases lipophilicity; C1-F reduces H-bond acceptor capability.
Metabolic Stability Low (C1 oxidation)HighModerateC1 is the primary site of metabolic oxidation (forming isocarbostyril). F blocks this.
Dipole Moment ~2.5 D~4.0 D~3.2 DVector addition of C-F bond dipole to the ring dipole.
Synthetic Architectures: Accessing the Fluorinated Core

Synthesizing fluorinated isoquinolines requires distinct strategies depending on the regiochemistry desired. Direct fluorination of the ring is often non-selective; therefore, building block approaches or metal-catalyzed cyclizations are preferred.

Method A: The "Building Block" Approach (Modified Bischler-Napieralski)

This classical method is robust for introducing fluorine on the benzene ring (C5–C8) by using pre-fluorinated phenethylamines.

  • Precursor: Fluorinated phenethylamine (e.g., 3-fluorophenethylamine).

  • Reagent:

    
     or 
    
    
    
    (Dehydrating agents).
  • Mechanism: Cyclodehydration to dihydroisoquinoline followed by oxidation.

  • Advantage: High regiocontrol based on starting material availability.

Method B: Pd-Catalyzed Annulation (Regioselective for C4)

For placing fluoroalkyl groups or fluorine on the pyridine ring (specifically C4), transition metal catalysis offers superior atom economy.

Experimental Protocol: Synthesis of 4-Trifluoromethylisoquinoline Reference: Konno et al., J. Org. Chem. 2005 [1]

  • Reagents:

    • 2-Iodobenzylidenamine (1.0 equiv)

    • 3,3,3-Trifluoro-1-phenyl-1-propyne (Fluoro-alkyne)[1]

    • 
       (5 mol%)
      
    • 
       (2.0 equiv)
      
    • Solvent: DMF[1][4]

  • Procedure:

    • Charge a reaction vial with the imine, alkyne, catalyst, and base under Argon.

    • Add DMF and heat to 100°C for 8 hours .

    • Workup: Quench with water, extract with diethyl ether, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Outcome: Exclusive formation of the 4-substituted isomer due to the polarization of the alkyne and the specific insertion mechanism of the Palladium species.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: Fluorinated Isoquinoline Decision Where is the Fluorine needed? Start->Decision Path_Benzene Benzene Ring (C5-C8) Decision->Path_Benzene Distal Path_Pyridine Pyridine Ring (C1, C3, C4) Decision->Path_Pyridine Proximal Method_BN Method: Modified Bischler-Napieralski Start: Fluorinated Phenethylamine Path_Benzene->Method_BN Method_Pd Method: Pd-Catalyzed Annulation Start: Fluoro-Alkyne + Iodo-Imine Path_Pyridine->Method_Pd C4 Position Method_Triazole Method: Triazole Denitrogenation Start: N-Fluoroalkyl Triazole Path_Pyridine->Method_Triazole C1/C3 Position

Figure 2: Synthetic workflow for selecting the optimal route based on fluorine regiochemistry.

Medicinal Chemistry Applications: The Metabolic Shield

The most critical application of fluorine in isoquinoline drugs is Metabolic Blocking .

Mechanism of Action

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) tend to oxidize the isoquinoline ring at the electron-deficient C1 position (forming the lactam/isocarbostyril) or at electron-rich benzylic sites.

  • C-H Bond Energy: ~98 kcal/mol.

  • C-F Bond Energy: ~116 kcal/mol. Replacing the C1-H with C1-F renders the site inert to oxidative attack. The strong C-F bond cannot be cleaved by the high-valent Iron-Oxo species in the P450 active site, significantly extending the half-life (

    
    ) of the drug [2].
    
Case Study: PI3K/Akt Pathway Inhibition

Fluorinated isoquinolines have shown promise as inhibitors in the PI3K/Akt/mTOR pathway, a key regulator of cancer cell proliferation.[5]

  • Design: Incorporation of F at C1 prevents rapid clearance.

  • Effect: The electronegative F atom can also induce a dipole flip that improves binding to the ATP-binding pocket of the kinase, enhancing potency (

    
    ) compared to the non-fluorinated analog [3].
    
References
  • Konno, T., Chae, J., Miyabe, T., & Ishihara, T. (2005).[1] Regioselective One-Step Synthesis of 4-Fluoroalkylated Isoquinolines via Carbopalladation Reaction of Fluorine-Containing Alkynes.[1][4][6][7] The Journal of Organic Chemistry, 70(24), 10172-10174. Link

  • Sloop, J. C. (2017).[8] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, Article ID 6504037. Link

  • BenchChem Technical Guides. (2025). The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis protocols for Methyl 5-fluoroisoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 5-fluoroisoquinoline-8-carboxylate

Executive Summary

This compound is a high-value heterocyclic intermediate, critical in the development of PARP (Poly ADP-ribose polymerase) and PRMT5 (Protein arginine methyltransferase 5) inhibitors. Its structural utility lies in the orthogonal reactivity of the C5-fluorine (amenable to SNAr or coupling) and the C8-ester (a precursor for amides or alcohols).

This application note outlines a robust, three-step synthesis starting from commercially available 5-aminoisoquinoline . Unlike traditional routes that struggle with regioselectivity, this protocol leverages the electronic directing effects of the isoquinolinium core to sequentially install the fluorine and ester functionalities with high precision.

Retrosynthetic Analysis

The synthesis is designed around the "functionalize-then-carbonylate" logic. The C8-ester is installed last to avoid interference during the harsh fluorination conditions.

Retrosynthesis cluster_legend Strategic Logic Target This compound (Target) Inter1 8-Bromo-5-fluoroisoquinoline (Key Intermediate) Target->Inter1 Pd-Catalyzed Carbonylation Inter2 5-Fluoroisoquinoline Inter1->Inter2 Regioselective Bromination (EAS) Start 5-Aminoisoquinoline (Commercial Starting Material) Inter2->Start Balz-Schiemann Reaction Legend Step 1: Fluorine Installation Step 2: C8-Halogenation Step 3: C1-Insertion (CO)

Caption: Retrosynthetic logic flow. The pathway prioritizes early fluorination to utilize the fluorine atom's directing effect in the subsequent bromination step.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoroisoquinoline (Balz-Schiemann Reaction)

Rationale: Direct fluorination of isoquinoline is non-selective. The Balz-Schiemann reaction converts the amine to a diazonium tetrafluoroborate salt, which decomposes thermally to the fluoride. This method is the industry standard for introducing fluorine at specific aromatic positions.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Aminoisoquinoline 1.0 Substrate
HBF4 (48% aq.) 4.0 Acid/Counterion Source
NaNO2 1.1 Diazotization Agent

| Diethyl Ether | Solvent | Wash Solvent |

Protocol:

  • Diazotization: Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in 48% HBF4 (50 mL) in a round-bottom flask cooled to -5°C (ice/salt bath).

  • Addition: Dropwise add a solution of NaNO2 (5.3 g, 76.5 mmol) in water (15 mL), maintaining the internal temperature below 0°C. Stir for 45 minutes.

  • Isolation of Salt: A precipitate (diazonium tetrafluoroborate) will form. Filter the solid and wash sequentially with cold 5% HBF4, cold ethanol, and cold diethyl ether to remove water and impurities. Dry the solid under vacuum at room temperature for 2 hours.

    • Safety Check: Do not heat the dry salt yet; diazonium salts are shock-sensitive.

  • Thermal Decomposition: Transfer the dried salt to a flask equipped with a condenser. Heat carefully to 120–130°C (oil bath). Nitrogen gas evolution will be vigorous.

  • Workup: Once gas evolution ceases, cool the residue, neutralize with saturated NaHCO3, and extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Hexane/EtOAc) yields 5-fluoroisoquinoline as a pale yellow solid.

Key Insight: The isolation of the dry diazonium salt is critical. "One-pot" decomposition in aqueous acid often leads to phenolic byproducts (5-hydroxyisoquinoline) via hydrolysis.

Step 2: Synthesis of 8-Bromo-5-fluoroisoquinoline

Rationale: Electrophilic aromatic substitution (EAS) on isoquinoline in strong acid occurs at the 5- and 8-positions (the "alpha" positions of the carbocyclic ring). With the 5-position blocked by fluorine, the 8-position becomes the primary nucleophilic site. The fluorine atom is an ortho/para director but deactivating; however, in the protonated isoquinolinium species, the 8-position (para to F) is electronically favored over the 6- or 7-positions.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Fluoroisoquinoline 1.0 Substrate
N-Bromosuccinimide (NBS) 1.2 Bromine Source

| H2SO4 (Conc.) | Solvent | Solvent & Catalyst |[1][2]

Protocol:

  • Dissolution: Dissolve 5-fluoroisoquinoline (5.0 g, 34 mmol) in concentrated H2SO4 (30 mL) at 0°C. The solution will generate heat (exothermic protonation).

  • Bromination: Cool the mixture to -15°C (critical parameter). Add NBS (7.2 g, 40.8 mmol) portion-wise over 30 minutes.

    • Process Control: Maintain temperature between -15°C and -5°C. Higher temperatures (>0°C) may promote bromination at C4 or di-bromination.

  • Reaction: Stir at -10°C for 4–6 hours. Monitor by LCMS (quench a small aliquot into MeOH).

  • Quench: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with NH4OH to pH 8–9.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH) to obtain 8-bromo-5-fluoroisoquinoline .

Validation: 1H NMR should show two doublets in the aromatic region (H6, H7) and the characteristic singlet/doublets of the pyridine ring. The loss of symmetry compared to the starting material confirms substitution.

Step 3: Synthesis of this compound (Carbonylation)

Rationale: Palladium-catalyzed carbonylation is the most efficient method to convert aryl halides to esters. The 8-bromo substituent is sterically accessible enough for oxidative addition.

Reagents & Stoichiometry:

Reagent Equiv. Role
8-Bromo-5-fluoroisoquinoline 1.0 Substrate
Pd(dppf)Cl2·DCM 0.05 Catalyst
Triethylamine (Et3N) 3.0 Base
Methanol (MeOH) Solvent/Reagent Nucleophile

| Carbon Monoxide (CO) | 50 psi | Carbonyl Source |

Protocol:

  • Setup: In a high-pressure autoclave (Parr reactor), dissolve 8-bromo-5-fluoroisoquinoline (2.0 g, 8.8 mmol) in dry MeOH (40 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (360 mg, 0.44 mmol) and Et3N (3.7 mL, 26.4 mmol).

  • Pressurization: Purge the vessel with Nitrogen (3x), then fill with Carbon Monoxide (CO) to 50 psi.

    • Safety: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Heat to 70°C and stir for 16 hours.

  • Workup: Cool the reactor, vent the CO carefully, and filter the mixture through a Celite pad to remove Palladium black. Rinse with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Purification: Purify the residue via silica gel chromatography (Hexane/EtOAc 4:1) to yield the target This compound as a white to off-white solid.

Critical Process Parameters (CPPs) & Troubleshooting

StepParameterTarget RangeConsequence of Deviation
1 Diazotization Temp< 5°C>5°C leads to phenol formation (hydrolysis).
1 Salt DryingCompleteResidual water lowers yield during thermal decomposition.
2 Bromination Temp-15°C to -5°C>0°C causes loss of regioselectivity (C4-Br formation).
3 CO Pressure> 40 psiLow pressure leads to incomplete conversion (starting material recovery).
3 Base ChoiceEt3N or DIPEAInorganic bases (K2CO3) are less soluble in MeOH, slowing reaction.

Reaction Workflow Diagram

Workflow Step1 Step 1: Diazotization (NaNO2, HBF4, 0°C) Step1_Decomp Thermal Decomposition (120°C, -N2) Step1->Step1_Decomp Intermediate Isolation Step2 Step 2: Bromination (NBS, H2SO4, -15°C) Step1_Decomp->Step2 5-Fluoro-IQ Step3 Step 3: Carbonylation (CO, MeOH, Pd cat.) Step2->Step3 8-Bromo-5-Fluoro-IQ Product This compound Step3->Product Purification

Caption: Sequential workflow for the synthesis, highlighting critical reaction conditions.

References

  • BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. (Describes the Balz-Schiemann protocol for 5-fluoroisoquinoline).

  • BenchChem. this compound - Product Description. (Confirms the existence and utility of the target molecule).

  • ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (Defines the regioselectivity of bromination in acidic media, supporting the C8-bromination strategy).

  • Google Patents. Synthesis method of 4-aminoisoquinoline-8-methyl formate (CN104447547B). (Provides the precedent for Pd-catalyzed carbonylation of 8-bromoisoquinolines).

  • Sigma-Aldrich. 8-Bromo-5-fluoroisoquinoline Product Page. (Validates the intermediate as a stable, isolable compound).

Sources

Application Notes and Protocols for Late-Stage Functionalization of Isoquinoline-8-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Privileged Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Late-stage functionalization (LSF) of such privileged scaffolds is a paramount strategy in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR) and optimize drug-like properties.[3][4] This guide focuses on the late-stage functionalization of isoquinoline-8-carboxylates, a substrate class of significant interest due to the synthetic handles provided by the carboxylate group for further elaboration. The strategic introduction of new functionalities onto the isoquinoline core, while the C-8 carboxylate is in place, presents unique challenges and opportunities in terms of regioselectivity and functional group compatibility.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing robust protocols for the late-stage functionalization of isoquinoline-8-carboxylates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific literature.

Strategic Approaches to Functionalization

The late-stage functionalization of isoquinoline-8-carboxylates can be broadly categorized into three highly effective strategies:

  • Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-X bonds, often with high regioselectivity controlled by a directing group.[1] In the context of isoquinoline-8-carboxylates, the carboxylate group itself or a pre-installed directing group can be leveraged to achieve selective functionalization at various positions.

  • Decarboxylative Cross-Coupling: This strategy utilizes the carboxylic acid moiety as a traceless activating group for the formation of new carbon-carbon bonds.[5] While this approach inherently modifies the carboxylate group, it is a powerful tool for introducing aryl or other functionalities at the C-8 position.

  • Photoredox-Catalyzed Radical Reactions: Visible-light photoredox catalysis has emerged as a mild and versatile platform for generating radical intermediates that can engage in C-H functionalization of electron-deficient heterocycles like isoquinolines.[6][7] This method is particularly attractive for its mild reaction conditions and broad functional group tolerance.

Part 1: Transition-Metal-Catalyzed C-H Arylation at the C-8 Position of Isoquinolones

While direct C-H functionalization of isoquinoline-8-carboxylates is an emerging area, the closely related isoquinolone scaffold provides a validated template for C-8 arylation. The carbonyl group of the isoquinolone can act as a directing group, facilitating regioselective C-H activation. This approach is highly relevant for the functionalization of isoquinoline-8-carboxylates, where the carboxylate could potentially play a similar directing role or be temporarily converted to a suitable directing group.

Core Concept: Iridium-Catalyzed C-8 Arylation

Iridium catalysts have demonstrated exceptional regioselectivity for the C-8 position of isoquinolones, guided by the coordination of the carbonyl group.[8] This chelation-assisted C-H activation ensures that the arylation occurs specifically at the desired position, avoiding functionalization at other sites.

Experimental Protocol: Iridium-Catalyzed C-8 Arylation of Isoquinolones

This protocol is adapted from the work of Hong and colleagues and provides a robust method for the C-8 arylation of isoquinolones, which serves as a strong starting point for the analogous transformation on isoquinoline-8-carboxylates.[8]

Reaction Scheme:

Materials:

  • Isoquinolone substrate (1.0 equiv)

  • Aryliodonium salt (e.g., diphenyliodonium tetrafluoroborate) (1.5 equiv)

  • [IrCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Acetic Acid (AcOH) (0.2 M)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the isoquinolone substrate, aryliodonium salt, [IrCp*Cl₂]₂, and AgSbF₆.

  • Add anhydrous, degassed acetic acid.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-8 arylated isoquinolone.

Causality and Experimental Insights:

  • Catalyst System: The combination of [IrCp*Cl₂]₂ and AgSbF₆ is crucial. The silver salt acts as a halide scavenger, generating a more catalytically active cationic iridium species.

  • Solvent: Acetic acid is not only a solvent but also facilitates the C-H activation step through a concerted metalation-deprotonation mechanism.

  • Aryliodonium Salts: These are used as the aryl source due to their high reactivity and ability to participate in the catalytic cycle.

Data Presentation: Representative Yields for C-8 Arylation
EntryIsoquinolone SubstrateArylating AgentYield (%)
1N-MethylisoquinoloneDiphenyliodonium tetrafluoroborate93
2N-BenzylisoquinoloneBis(4-fluorophenyl)iodonium triflate85
3N-PhenylisoquinoloneDiphenyliodonium tetrafluoroborate88

Data adapted from Hong et al.[8]

Mechanistic Workflow

G cluster_0 Catalytic Cycle Ir_III [Ir(III)Cp*]+ Chelate Chelation with Isoquinolone Ir_III->Chelate CH_Activation C-H Activation at C-8 Chelate->CH_Activation Ir_V_Intermediate Oxidative Addition of Ar-I-Ph CH_Activation->Ir_V_Intermediate Reductive_Elimination Reductive Elimination Ir_V_Intermediate->Reductive_Elimination Reductive_Elimination->Ir_III Regeneration of Catalyst Product C-8 Arylated Isoquinolone Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Ir-catalyzed C-8 arylation.

Part 2: Decarboxylative Arylation of Isoquinoline-1- and -3-Carboxylic Acid N-oxides

A direct and regioselective method for the decarboxylative arylation of carboxy isoquinoline N-oxides has been reported, providing a valuable strategy for the late-stage functionalization of these scaffolds.[5] This approach is particularly noteworthy as it proceeds at the site of the carboxylic acid, offering a predictable way to introduce aryl groups at specific positions.

Core Concept: Palladium-Catalyzed Decarboxylative Arylation

This methodology leverages a palladium catalyst to couple isoquinoline carboxylic acid N-oxides with aryl iodides. The reaction proceeds with the extrusion of carbon dioxide, leading to the formation of a new C-C bond at the position of the original carboxyl group.

Experimental Protocol: Decarboxylative Arylation of Isoquinoline-3-carboxylic Acid N-oxide

This protocol is based on the work of a study on regioselective decarboxylative cross-coupling.[5]

Reaction Scheme:

Materials:

  • Isoquinoline-3-carboxylic acid N-oxide (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (0.1 M)

Procedure:

  • In a sealed tube, combine isoquinoline-3-carboxylic acid N-oxide, aryl iodide, Pd(OAc)₂, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add anhydrous DMF under an inert atmosphere.

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 3-aryl isoquinoline N-oxide.

Causality and Experimental Insights:

  • Dual Catalyst System: The combination of palladium and copper is essential. The copper likely facilitates the decarboxylation step, while the palladium is involved in the cross-coupling with the aryl iodide.

  • Ligand: 1,10-Phenanthroline stabilizes the copper and palladium intermediates, promoting the catalytic cycle.

  • Base: K₂CO₃ is crucial for the deprotonation of the carboxylic acid and to facilitate the overall reaction.

  • N-oxide: The N-oxide functionality activates the isoquinoline ring and influences the electronic properties, which can be beneficial for the coupling reaction.

Data Presentation: Representative Yields for Decarboxylative Arylation
EntryCarboxy Isoquinoline N-oxideAryl IodideYield (%)
11-Carboxyisoquinoline N-oxideIodobenzene75
23-Carboxyisoquinoline N-oxide4-Iodotoluene82
33-Carboxyisoquinoline N-oxide1-Iodo-4-methoxybenzene78

Data adapted from a study on regioselective decarboxylative cross-coupling.[5]

Mechanistic Workflow

G cluster_1 Decarboxylative Cross-Coupling Start Isoquinoline-COOH N-oxide + Ar-I Ox_Add Oxidative Addition Start->Ox_Add Cu_Carboxylate Cu(I)-Isoquinoline Carboxylate Start->Cu_Carboxylate with Cu(I) Pd0 Pd(0) Pd0->Ox_Add Pd_II_Ar Ar-Pd(II)-I Ox_Add->Pd_II_Ar Transmetalation Transmetalation Pd_II_Ar->Transmetalation Decarboxylation Decarboxylation (-CO2) Cu_Carboxylate->Decarboxylation Cu_Isoquinoline Cu(I)-Isoquinoline Decarboxylation->Cu_Isoquinoline Cu_Isoquinoline->Transmetalation Pd_II_Intermediate Ar-Pd(II)-Isoquinoline Transmetalation->Pd_II_Intermediate Red_Elim Reductive Elimination Pd_II_Intermediate->Red_Elim Red_Elim->Pd0 Regeneration Product Aryl-Isoquinoline N-oxide Red_Elim->Product

Caption: Proposed mechanism for Pd/Cu-catalyzed decarboxylative arylation.

Part 3: Photoredox-Catalyzed C-H Alkylation of Isoquinolines

Photoredox catalysis offers a mild and efficient avenue for the C-H functionalization of heterocycles.[6] For isoquinolines, which are electron-deficient, Minisci-type reactions are particularly effective, allowing for the introduction of alkyl groups at the C-1 position. This strategy is highly attractive for the late-stage functionalization of isoquinoline-8-carboxylates due to its anticipated functional group tolerance.

Core Concept: Minisci-Type Alkylation via Photoredox Catalysis

In this approach, a photocatalyst, upon excitation by visible light, generates an alkyl radical from a suitable precursor (e.g., a carboxylic acid). This radical then adds to the protonated isoquinoline ring, followed by an oxidation step to restore aromaticity and yield the alkylated product.

Experimental Protocol: Photoredox-Catalyzed C-1 Alkylation

This protocol is a general procedure adapted from the principles of photoredox-catalyzed Minisci reactions.[6]

Reaction Scheme:

Materials:

  • Isoquinoline-8-carboxylate substrate (1.0 equiv)

  • Alkyl carboxylic acid (2.0-3.0 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst) (1-2 mol%)

  • Oxidant (e.g., K₂S₂O₈ or (NH₄)₂S₂O₈) (2.0 equiv)

  • Acid (e.g., trifluoroacetic acid, TFA) (1.0-2.0 equiv)

  • Solvent (e.g., acetonitrile or a mixture of acetonitrile/water)

Procedure:

  • To a reaction vessel, add the isoquinoline-8-carboxylate substrate, alkyl carboxylic acid, photocatalyst, and oxidant.

  • Add the solvent and the acid.

  • Degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Causality and Experimental Insights:

  • Photocatalyst: The choice of photocatalyst is critical and depends on the redox potentials of the substrates. Both iridium and ruthenium complexes, as well as organic dyes, are commonly used.

  • Oxidant: The persulfate salt acts as a terminal oxidant to regenerate the photocatalyst and to facilitate the final rearomatization step.

  • Acid: The acid protonates the isoquinoline nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic radical attack.

  • Radical Precursor: Carboxylic acids are excellent, readily available precursors for alkyl radicals via oxidative decarboxylation.

Mechanistic Workflow

G cluster_2 Photoredox Catalysis PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv R_radical R• PC_excited->R_radical Oxidative Quenching PC_reduced PC⁻ PC_excited->PC_reduced SET RCOOH R-COOH RCOOH:e->R_radical:w -CO₂, -H⁺ Radical_Addition Radical Addition R_radical->Radical_Addition Isoquinoline Isoquinoline-H+ Isoquinoline->Radical_Addition Intermediate_Radical Intermediate Radical Cation Radical_Addition->Intermediate_Radical Oxidation Oxidation Intermediate_Radical->Oxidation Product C-1 Alkylated Isoquinoline Oxidation->Product -H⁺ Oxidant S₂O₈²⁻ Oxidant->Oxidation e⁻ acceptor PC_reduced->PC Regeneration with Oxidant

Caption: General mechanism for photoredox-catalyzed Minisci-type alkylation.

Conclusion and Future Outlook

The late-stage functionalization of isoquinoline-8-carboxylates is a fertile ground for methodological innovation in drug discovery. The protocols and strategies outlined in this guide, including transition-metal-catalyzed C-H activation, decarboxylative cross-coupling, and photoredox catalysis, provide a robust toolkit for the synthesis of novel isoquinoline derivatives. While direct functionalization of the isoquinoline-8-carboxylate skeleton is an area that warrants further exploration, the principles and procedures detailed herein for closely related scaffolds offer a solid foundation for future research. As our understanding of these complex chemical transformations deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for the late-stage functionalization of this important class of molecules.

References

  • Chen, Y., et al. (2021). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 16(8), 835-852. [Link][3]

  • Deng, G., et al. (2016). Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry, 81(4), 1401-1409. [Link][9]

  • Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters, 17(15), 3864–3867. [Link][8]

  • Manikandan, R. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences, 03(08). [Link][1]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 16(1), 1-13. [Link][10]

  • Niu, Y., et al. (2015). Regioselective decarboxylative cross-coupling of carboxy isoquinoline N-oxides. Organic & Biomolecular Chemistry, 13(21), 5895-5898. [Link][5]

  • Patman, R. L., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32(02), 202-206. [Link][11]

  • Prokopcová, H., et al. (2019). Late-stage C–H functionalization offers new opportunities in drug discovery. Future Medicinal Chemistry, 11(16), 2035-2038. [Link][4]

  • Reisman, S. E., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1994-2045. [Link][6]

  • Sahoo, S. K., et al. (2021). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 19(44), 9643-9647. [Link][12]

  • Sharma, S., & Guntreddi, T. (2023). Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Chemical and Pharmaceutical Research, 15(S1), 061. [Link][7]

  • Singh, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1236-1284. [Link][2]

  • Wang, G., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(21), 5262–5265. [Link][13]

  • Wang, H., et al. (2016). Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. Organic Letters, 18(5), 1112–1115. [Link][14]

  • Xu, Y., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1867. [Link][15]

  • Zhang, Y., et al. (2015). Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications, 51(76), 14365-14368. [Link][16]

  • Zhao, D., et al. (2022). Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry, 20(43), 8493-8497. [Link][17][18]

  • Zhuravlev, F., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488. [Link][19]

Sources

Troubleshooting & Optimization

Purification methods for fluorinated isoquinoline methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Isoquinoline Methyl Esters

Status: Active Ticket ID: F-ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Introduction: The "Fluorine-Ester" Paradox

Welcome to the technical support hub. You are likely here because your standard purification protocols are failing. Fluorinated isoquinoline methyl esters present a unique "push-pull" challenge in organic synthesis:

  • The Isoquinoline Core: A basic nitrogen heterocycle that streaks on acidic silica gel.[2]

  • The Methyl Ester: A labile functional group susceptible to hydrolysis under the very acidic or basic conditions often used to fix the streaking.

  • The Fluorine Substituent: It dramatically alters lipophilicity (logP) and lowers the pKa of the ring nitrogen, often rendering standard acid/base extractions ineffective or destructive.

This guide abandons generic advice in favor of chemically grounded, self-validating protocols designed for these specific scaffolds.

Module 1: Chromatography Optimization (The "Neutralized" Approach)

The Problem: Standard silica gel (


) is acidic (pH ~5).[1][2] The basic isoquinoline nitrogen interacts with silanol groups, causing peak tailing (streaking) and yield loss.[1]
The Risk:  Adding too much amine modifier (e.g., 5% TEA) to the eluent can catalyze the hydrolysis of your methyl ester or cause transesterification if alcohol solvents are used.
Protocol: The "Buffered Wash" Technique

Do not just add triethylamine (TEA) to your mobile phase.[2] Pre-equilibrating the column is critical to protect your ester.

  • Column Prep: Pack the column with standard silica gel.[2]

  • The Neutralization Flush: Flush the column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Why: This caps the most active acidic silanol sites before your compound ever touches them.

  • The Eluent: Run your gradient (e.g., Hexane/EtOAc) without TEA, or with a reduced concentration (0.1%).[1][2]

    • Benefit: This prevents the "basic soup" that degrades methyl esters during slow separations.

Decision Matrix: Stationary Phase Selection

Chromatography_Decision Start Crude Mixture Analysis Check_pKa Check Isoquinoline pKa (Fluorine lowers pKa) Start->Check_pKa High_pKa pKa > 5.0 (Weakly Fluorinated) Check_pKa->High_pKa Low_pKa pKa < 4.0 (Highly Fluorinated) Check_pKa->Low_pKa Silica_TEA Use TEA-Buffered Silica Gel High_pKa->Silica_TEA Streaking Likely Alumina Switch to Neutral Alumina (Activity III) High_pKa->Alumina Ester Unstable Standard_Silica Standard Silica (Often Sufficient) Low_pKa->Standard_Silica Low Basicity

Figure 1: Decision tree for selecting the stationary phase based on the electronic influence of fluorine substituents.[1]

Module 2: Chemical Workup & Scavenging

The Trap: Researchers often attempt an acid wash (1M HCl) to remove non-basic impurities, assuming the isoquinoline will protonate and move to the aqueous layer. The Reality: Fluorine is electron-withdrawing.[2] If your isoquinoline is highly fluorinated (e.g., trifluoromethyl group at C1 or C3), the nitrogen basicity may be too low (pKa < 3) to fully protonate in mild acid, or you may require acid strong enough to hydrolyze the ester.[1]

Protocol: The "Cold & Fast" pH Adjustment

Use this method to remove metal catalysts (Pd/Cu) and very polar impurities without destroying the ester.

ParameterSpecificationReason
Acid Source 0.5 M Citric Acid or 0.1 M HClAvoids strong mineral acids that attack esters.[1][2]
Temperature 0°C (Ice Bath) Kinetic control: hydrolysis rates drop significantly at 0°C.
Contact Time < 5 MinutesMinimize exposure time.[1][2] Shake fast, separate fast.
Neutralization Sat.

(Cold)
Rapidly restores neutral pH to prevent lactamization or hydrolysis.[1][2]
Metal Scavenging (Crucial for Cross-Couplings)

Fluorinated isoquinolines are often made via Pd-catalyzed cross-coupling.[1][2] Metals coordinate tightly to the isoquinoline nitrogen.[2]

  • Recommendation: Do not rely on extraction. Use SiliaMetS® Thiol or DMT scavengers.[1][2]

  • Method: Add scavenger (4 eq. relative to metal) to the organic solution, stir for 4 hours at RT, and filter through Celite.

Module 3: Crystallization of Regioisomers

Fluorination often creates regioisomers (e.g., 6-fluoro vs. 7-fluoro) that are inseparable by flash chromatography.[1][2]

The "Fluorine Effect" Strategy: Fluorine atoms induce unique lattice packing energies due to


 and 

interactions.[2]
  • Solvent Switch: If Hexane/EtOAc fails, switch to Methanol or Isopropyl Alcohol (IPA) .[1][2]

  • Protocol: Dissolve the mixture in hot IPA. Cool very slowly (1°C/min).[1] The highly fluorinated symmetrical isomer will often crystallize first due to better packing efficiency.

Troubleshooting & FAQ

Q1: My methyl ester hydrolyzed to the carboxylic acid during the column. Why?

  • Diagnosis: Your silica gel likely had high water content, or you used a methanol gradient with too much base.[1]

  • Fix: Use anhydrous silica (dried in an oven) and switch the modifier from TEA to DIPEA (Hünig's Base) , which is sterically bulkier and less nucleophilic, reducing the risk of ester attack.[1]

Q2: I see a "ghost peak" or broad smear even with TEA.

  • Diagnosis: This is often the N-oxide impurity (common in isoquinoline synthesis) or metal complexation.[2]

  • Fix: Treat the crude with a metal scavenger (see Module 2) before the column. If it's an N-oxide, elute with DCM:MeOH:NH4OH (90:10:[1]1) on Alumina.[1][2][3][4]

Q3: Can I use C18 Reverse Phase?

  • Answer: Yes, but be careful. The mobile phase is water/acetonitrile.[2]

  • Critical Step: You must buffer the water to pH 7.5-8.0 (Ammonium Bicarbonate).[1][2] If you run at acidic pH (0.1% TFA), the isoquinoline will be protonated (

    
    ), becoming extremely polar and eluting in the void volume.[1]
    

References

  • Physicochemical Properties of Fluorinated Isoquinolines

    • BenchChem Technical Guide.[2] (2025).[1][3][5][6] "The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds." Link[1]

  • Chromatography of Basic Esters

    • ResearchGate Discussion. (2014).[1][2][4][7][8][9] "Pretreatment of silica gel for basic compounds." Link

  • Synthesis and pKa Data

    • International Journal of Pharmacy Investigation.[2][10] (2024).[1][8] "Exploring the Pharmacological Potential of Isoquinoline Derivatives." Link

  • Separation of Regioisomers

    • University of Queensland eSpace.[2] (2021).[1][2][11] "Synthesis, isolation and characterisation of fluorinated‐benzimidazoisoquinoline regioisomers." Link[1]

  • Fluorinated Solvents & Interactions

    • RUA Repository. (2024).[1][2][8] "Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents." Link

Sources

Overcoming solubility issues of isoquinoline carboxylates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Isoquinoline carboxylates (e.g., Isoquinoline-1-carboxylic acid, Isoquinoline-3-carboxylic acid) present a notorious challenge in organic synthesis and purification.[1] Often referred to as "brick dust" due to their high melting points and poor solubility, these compounds exhibit dual-mode insolubility :

  • Zwitterionic Character: The free acids possess both a basic nitrogen (pyridine-like, pKa ~5.[1]4) and an acidic carboxyl group.[1] In neutral media, they form inner salts (zwitterions) with extremely high lattice energy, making them insoluble in non-polar solvents (Hexanes, Toluene, DCM).

  • 
    -
    
    
    
    Stacking:
    The planar, fused bicyclic system promotes strong intermolecular stacking, further resisting solvation even in polar aprotic solvents.[1]

This guide provides field-proven protocols to overcome these barriers during extraction, chromatography, and analysis.

Diagnostic Workflow

Before selecting a solvent system, determine the ionization state of your molecule.[1] Use this decision tree to select the correct solubilization strategy.

SolubilityLogic Start START: Identify Substrate Form CheckState Functional Group State? Start->CheckState FreeAcid Free Acid (COOH + N) CheckState->FreeAcid Ester Ester (COOR + N) CheckState->Ester Salt Salt (HCl or Na+) CheckState->Salt Zwitterion Issue: Zwitterionic Lattice (Insoluble in DCM/Et2O) FreeAcid->Zwitterion Lipophilicity Check LogP / Polarity Ester->Lipophilicity SaltIssue Issue: Ionic Lattice Salt->SaltIssue ActionAcid Protocol A: Isoelectric Precipitation OR Protocol C: Esterification Zwitterion->ActionAcid ActionEster Soluble in DCM/MeOH? No -> Use Protocol B (Cosolvents) Lipophilicity->ActionEster ActionSalt Free-base into DCM OR Exchange Counter-ion SaltIssue->ActionSalt

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the chemical state of the isoquinoline derivative.

Troubleshooting Guide (FAQ)

Issue 1: "My product precipitates during aqueous workup and won't extract into DCM or EtOAc."

Diagnosis: You are likely working with the free acid or a hydrochloride salt at a neutral pH.[1] The molecule has formed a zwitterion (net charge 0 but highly polar) or an insoluble salt, preventing partition into the organic phase.[1]

Solution: Do not attempt standard extraction. Instead, use Isoelectric Precipitation or "Salting-in" Extraction .[1]

  • Why: Isoquinoline carboxylic acids are often least soluble in water at their isoelectric point (pI), allowing you to filter them off directly rather than extracting.[1]

  • Fix: Adjust the aqueous layer pH to approx 3.5–4.5. If a solid forms, filter it.[1] If you must extract, use a mixture of DCM:Isopropanol (3:1) as the organic phase.[1] The isopropanol disrupts the hydrogen bonding network, allowing the polar zwitterion to solvate.[1]

Issue 2: "The compound streaks or crashes out on the silica column."

Diagnosis: The basic nitrogen is interacting with the acidic silanols on the silica gel, causing peak tailing and irreversible adsorption.[1] Solution: Modify the mobile phase with an additive.

  • Standard Additive: Add 1% Triethylamine (TEA) to the mobile phase to block silanol sites.[1]

  • For Carboxylic Acids: If the product is an acid, TEA will form a salt and make it stick more.[1] Instead, use 0.5% Acetic Acid in the mobile phase and use a more polar solvent system (e.g., DCM:MeOH 95:5).

  • Pro Tip: For highly insoluble esters, switch from Silica to Neutral Alumina or use a "Dry Load" technique (adsorb crude onto Celite/Silica before loading).[1]

Issue 3: "I cannot get a clean NMR spectrum; the compound is not soluble in CDCl3."

Diagnosis: The lattice energy is too high for chloroform to overcome.[1] Solution: Use TFA-d (Deuterated Trifluoroacetic Acid) or DMSO-d6 .[1]

  • Mechanism: Adding 1-2 drops of TFA-d to CDCl3 protonates the isoquinoline nitrogen, breaking the intermolecular

    
    -
    
    
    
    stacking and zwitterionic interactions.[1] This "salting-in" effect instantly solubilizes the compound.[1]

Experimental Protocols

Protocol A: Purification of Isoquinoline-3-Carboxylic Acid (Free Acid)

Avoids liquid-liquid extraction entirely.

  • Dissolution: Dissolve the crude reaction mixture in minimal water at pH > 10 (using NaOH) or pH < 1 (using HCl). The charged species are water-soluble.[2]

  • Filtration: Filter any insoluble organic impurities while the product is in the aqueous phase.[1]

  • Precipitation: Slowly adjust the pH to the isoelectric point (typically pH 3.5 – 4.5 for isoquinoline-3-COOH) using 1M HCl or 1M NaOH.[1]

  • Aging: Allow the slurry to stir at 0°C for 30 minutes.

  • Isolation: Filter the precipitate. Wash the cake with cold water followed by cold acetone (removes water and dries the solid).[1]

  • Drying: Vacuum dry at 50°C.

Protocol B: "Sandwich" Extraction for Amphoteric Intermediates

Use this when the product does not precipitate cleanly from water.[1]

  • Solvent System: Prepare an extraction solvent of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) .[1]

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting out).[1]

  • Extraction: Extract the aqueous layer (pH adjusted to ~4-5) with the solvent mixture (3x).

  • Drying: Dry the combined organic layers over Na2SO4 (Sodium Sulfate). Do not use MgSO4 as it is slightly acidic and can bind the basic nitrogen.

Protocol C: Esterification for Improved Solubility

If the free acid is intractable, convert it to an ester.

  • Suspend the insoluble acid in Methanol (MeOH) .[1]

  • Add Thionyl Chloride (SOCl2) dropwise at 0°C (2.0 equivalents).

  • Reflux for 2-4 hours. The solid will dissolve as it converts to the hydrochloride salt of the methyl ester.[1]

  • Evaporate solvent.[1]

  • Free-basing: Partition the residue between DCM and Saturated NaHCO3 . The neutral methyl ester will partition easily into DCM.[1]

Solubility Data & Solvent Selection

Use this table to select the optimal solvent based on your specific isoquinoline derivative form.

SolventFree Acid (Zwitterion)Methyl EsterHCl SaltRecommended Use
Water Poor (pH dependent)PoorGoodAqueous workup (pH control essential)
DCM InsolubleGoodInsolubleExtraction of Esters
DCM:IPA (3:1) ModerateExcellentPoorExtraction of polar intermediates
Methanol PoorGoodGoodRecrystallization / Chromatography
DMSO / DMF Good (20 mg/mL)ExcellentGoodReaction solvent / Stock solutions
Toluene InsolubleModerateInsolubleAvoid (unless refluxing esters)

Key Data Point: Isoquinoline-3-carboxylic acid has a solubility of approx. 20 mg/mL in DMF and DMSO , but only 5 mg/mL in Ethanol [1].[1][3]

References

  • PubChem . (n.d.).[1][4][5] Isoquinoline-1-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved May 20, 2025, from [Link]

Sources

Preventing defluorination side reactions during isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Medicinal Chemistry Support Subject: Troubleshooting & Prevention of Defluorination Side Reactions Priority: High (Impact on Yield & Metabolic Stability Profiles)

Executive Summary

The synthesis of fluorinated isoquinolines is a critical workflow in modern drug discovery, given the moiety's prevalence in increasing metabolic stability and binding affinity.[1] However, the C-F bond—while thermodynamically strong—is kinetically vulnerable during specific ring-closing steps, particularly under Transition Metal Catalysis (Rh, Pd) and Nucleophilic Aromatic Substitution (


)  conditions.

This guide addresses the "Silent Yield Killer": Inadvertent Defluorination . This occurs via three primary mechanisms:

  • Hydrodefluorination (HDF): Metal insertion into C-F followed by hydride reduction.

  • Nucleophilic Displacement: Attack by solvent/base on the electron-deficient isoquinoline core.

  • Elimination: Fluoride loss during aromatization steps (e.g., in Bischler-Napieralski).

Module 1: Transition Metal-Catalyzed Annulations (Rh, Co, Ru)

Context: The most common modern method for isoquinoline assembly involves CpRh(III)-catalyzed C-H activation of oximes/imines with alkynes.*

The Core Problem: Competitive Oxidative Addition

In high-energy catalytic cycles, the metal center (M) can insert into the C-F bond (Oxidative Addition) instead of the desired C-H bond, especially if the fluorine is ortho to the directing group.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product is Des-Fluoro (H replaces F) Hydride Source Present. Formate, alcohol solvents, or decomposition of additives are generating M-H species.Switch Solvent to HFIP. Hexafluoroisopropanol stabilizes the cationic metal species and suppresses hydride formation.
Product is Alkoxylated (OR replaces F)

on Intermediate.
The coordinated metal activates the ring, making it susceptible to attack by nucleophilic solvents (MeOH, EtOH).
Use Non-Nucleophilic Bases. Switch from carbonates (

) to sterically hindered carboxylates (e.g., PivOK, CsOAc).
Low Conversion / Catalyst Death Formation of M-F Species. Defluorination generates a thermodynamic sink (M-F bond is very strong), poisoning the catalyst.Add a Fluoride Scavenger. Mild Lewis acids or specific buffers can sometimes sequester free

to prevent catalyst inhibition (though prevention is better).
The "Magical" Solution: HFIP (Hexafluoroisopropanol)

HFIP is the gold standard for preventing side reactions in C-H activation.

  • Mechanism: It forms a hydrogen-bond network that stabilizes the active cationic metal species (e.g.,

    
    ), lowering the energy barrier for the desired C-H activation while electronically deactivating the nucleophilicity of the system, preventing 
    
    
    
    on the fluorine.
Module 2: Classical Cyclizations (Bischler-Napieralski / Pictet-Spengler)

Context: Acid-mediated dehydration and cyclization.

Q: I am using


 for a Bischler-Napieralski cyclization, but I'm losing the fluorine atom. Why? 
A:  At high temperatures (

), chloride ions from

can displace fluorine on the electron-deficient imidoyl chloride intermediate.
  • Fix: Switch to Triflic Anhydride (

    
    )  with 2-Chloropyridine  at lower temperatures (
    
    
    
    to RT). This activates the amide without introducing a high concentration of aggressive nucleophiles like
    
    
    at thermal extremes.

Q: My Pictet-Spengler product is defluorinated. A: If your fluorine is para to the electron-donating group activating the closure, the resulting carbocation can trigger fluoride elimination (phenonium ion mechanism).

  • Fix: You must alter the electronic bias. Introduce a temporary blocking group or use a milder Lewis Acid catalyst (e.g.,

    
    ) instead of Brønsted acids to minimize cation lifetime.
    
Module 3: Nucleophilic Displacement ( ) Risks

Context: Isoquinolines are electron-deficient heterocycles. Fluorine at C1 or C3 is a highly labile leaving group.

Diagnostic Check: If you observe a byproduct where the mass corresponds to


, you are suffering from Nucleophilic Aromatic Substitution.

Prevention Protocol:

  • Avoid Alkoxide Bases: Never use NaOMe or NaOEt if F is present at C1/C3. Use KHMDS or LiTMP (non-nucleophilic bases).

  • Solvent Switch: Avoid DMF or DMSO if possible; they enhance nucleophilicity of anions. Use Toluene or Dioxane .

Visualizing the Prevention Strategy
Diagram 1: Troubleshooting Decision Tree

Caption: Logical flow to identify and resolve defluorination mechanisms based on byproduct analysis.

Defluorination_Troubleshooting Start Defluorination Detected (Mass Spec Analysis) Check_Byproduct Analyze Byproduct Mass Start->Check_Byproduct Type_H [M - 19 + 1] (Hydrodefluorination) Check_Byproduct->Type_H Type_Nu [M - 19 + Nu] (Substitution) Check_Byproduct->Type_Nu Type_Elim [M - 20] (Elimination/Aromatization) Check_Byproduct->Type_Elim Cause_H Cause: Metal Hydride Insertion or Radical Abstraction Type_H->Cause_H Cause_Nu Cause: SNAr Attack (Solvent/Base) Type_Nu->Cause_Nu Cause_Elim Cause: High Temp Acid or Carbocation Instability Type_Elim->Cause_Elim Fix_H SOLUTION: 1. Switch solvent to HFIP 2. Remove formate/alcohol sources 3. Use internal oxidant Cause_H->Fix_H Fix_Nu SOLUTION: 1. Switch to bulky bases (CsOAc, PivOK) 2. Avoid DMF/DMSO 3. Lower Temp Cause_Nu->Fix_Nu Fix_Elim SOLUTION: 1. Switch POCl3 -> Tf2O 2. Use mild Lewis Acid (Yb, Sc) 3. Check Regiochemistry Cause_Elim->Fix_Elim

Diagram 2: The "Safe Zone" Mechanism (Rh-Catalysis)

Caption: How HFIP and Carboxylate bases steer the reaction toward C-H activation (Path A) and away from C-F Oxidative Addition (Path B).

Rhodium_Mechanism PreCat Cp*Rh(III) Pre-catalyst ActiveCat Active Species (Stabilized by HFIP) PreCat->ActiveCat AgSbF6 / HFIP Decision Selectivity Point ActiveCat->Decision + Substrate Substrate Fluorinated Substrate Path_A Path A: C-H Activation (Kinetic Control) Decision->Path_A HFIP H-Bonding Carboxylate Asst. Path_B Path B: C-F Activation (Thermodynamic Sink) Decision->Path_B Non-polar solvent High Temp Product Desired F-Isoquinoline Path_A->Product Alkyne Insertion Red. Elim. SideProduct Defluorinated Waste (Rh-F Poisoning) Path_B->SideProduct Hydride Source

Standard Operating Protocol (SOP): Rh(III)-Catalyzed Synthesis

Optimized for Fluorine Preservation

Objective: Synthesis of 1-fluoroisoquinoline derivative via C-H activation.

Reagents:

  • Substrate: Fluorinated O-pivaloyl oxime or benzimidate.

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) or 
    
    
    
    (avoid if Ag-F precipitation is suspected, substitute with internal oxidant N-O bond).
  • Critical Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .[2][3]

  • Base: CsOAc (Cesium Acetate) - Crucial: Do not use Carbonates.

Step-by-Step:

  • Preparation: In a glovebox or under

    
    , charge a dried reaction tube with the Rh-catalyst and Base.
    
  • Solvent Addition: Add HFIP. Note: HFIP is volatile (bp 58°C); seal the vessel tightly.

  • Substrate Introduction: Add the fluorinated oxime and the alkyne coupling partner.

  • Thermal Cycle: Heat to

    
     (mild heat). Avoid exceeding 
    
    
    
    as C-F activation energy barriers are breached at higher temps.
  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Rh residues.

  • Purification: Flash chromatography. Warning: Avoid basic alumina if the product is C1-fluorinated (hydrolysis risk).

References
  • Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)-Catalyzed [4 + 2] Annulation. Source: ACS Publications (2023). Relevance: Establishes the protocol for preserving vinyl fluoride motifs during Rh-catalyzed annulation. URL:[Link]

  • Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation. Source: Chemical Science (RSC Publishing) (2021). Relevance: Definitive guide on how HFIP stabilizes catalytic cycles and prevents side reactions like defluorination. URL:[Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Source: Environmental Science & Technology (ACS) (2012). Relevance: Provides the mechanistic basis for Rh-mediated hydrodefluorination, illustrating what conditions (hydride sources) to avoid. URL:[Link]

  • Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Source: Organic Chemistry Frontiers (RSC) (2020). Relevance: Reviews the mechanisms of C-F bond cleavage, aiding in the design of "anti-defluorination" strategies. URL:[Link]

Sources

Optimizing recrystallization solvents for Methyl 5-fluoroisoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization

Welcome to the technical guide for the purification of Methyl 5-fluoroisoquinoline-8-carboxylate . This intermediate presents a unique set of physicochemical challenges due to the interplay between the electron-withdrawing fluorine substituent, the basic isoquinoline nitrogen, and the hydrolytically sensitive ester moiety.

This guide moves beyond generic advice, offering a mechanistic approach to solvent selection and troubleshooting based on the specific molecular architecture of fluorinated heteroaromatic esters.

Module 1: Solvent Selection Strategy

The Challenge: this compound possesses a "push-pull" electronic structure. The basic nitrogen increases polarity, while the fluorine atom and methyl ester add lipophilicity. This often leads to high solubility in mid-polarity solvents (DCM, Ethyl Acetate) and "oiling out" in non-polar anti-solvents.

Solvent Screening Matrix

Do not rely on a single solvent system.[1][2] Use this matrix to determine the optimal dielectric environment for your specific crude purity profile.

Solvent SystemClassificationPolarity Index (

)
RecommendationMechanism of Action
Ethanol / Water Binary (Protic/Polar)4.3 / 10.2Primary Choice High solubility of the ester in hot EtOH; water acts as a strong anti-solvent, forcing lattice formation via hydrophobic exclusion.[1][2]
Isopropanol (IPA) Single (Protic)3.9Secondary Choice Good for moderate purity.[1][2] The branched chain reduces solubility at low temps compared to EtOH, potentially avoiding the need for water.
EtOAc / Heptane Binary (Aprotic)4.4 / 0.1For Lipophilic Impurities Use if your crude contains non-polar byproducts.[1][2] Warning: High risk of oiling out if added too quickly.[2]
Toluene Single (Aromatic)2.4Specialized Effective if

-

stacking impurities are present.[1][2] Note: May form solvates; requires thorough drying.[1][2]

Expert Insight: Avoid Methanol if possible. While it dissolves the compound well, its high dielectric constant often retains the product in the mother liquor, reducing yield. Furthermore, transesterification is a risk if the solution is heated for prolonged periods in the presence of trace acid/base.

Module 2: Troubleshooting "Oiling Out"

Symptom: Upon cooling, the solution becomes turbid and deposits a viscous oil droplets at the bottom of the flask instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][2] This is common in fluorinated esters due to their low melting points and disruption of crystal lattice energy by impurities.[2]

Workflow: Recovering from Oiling Out

OilingOutRecovery Start Problem: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is Solution Too Conc? Reheat->CheckConc Dilute Add Good Solvent (10-20% Volume) CheckConc->Dilute Yes Seed 2. Add Seed Crystal at T = (Tb - 10°C) CheckConc->Seed No Dilute->Seed CoolSlow 3. Controlled Cooling (5°C per 30 mins) Seed->CoolSlow Success Crystallization CoolSlow->Success Fail Oil Persists CoolSlow->Fail Triturate Alternative: Triturate Oil with cold Diethyl Ether Fail->Triturate

Figure 1: Decision logic for mitigating oiling out phenomena during crystallization.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil fully dissolves. If it doesn't dissolve at reflux, you have too much anti-solvent (e.g., water or heptane)—add more "good" solvent (Ethanol or EtOAc).

  • The "Cloud Point" Technique: Add anti-solvent only until a faint turbidity persists at reflux, then add 1-2 drops of good solvent to clear it.[1][2]

  • Seeding (Critical): Do not cool to 0°C immediately. Cool to ~40-50°C. Add a tiny crystal of pure product (or scratch the glass). This provides a nucleation template, bypassing the amorphous oil phase.

Module 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization of this compound Target Scale: 1.0 g - 10.0 g[1][2]

Reagents:

  • Crude this compound[1][2]

  • Solvent A: Ethanol (Absolute)[1]

  • Solvent B: Deionized Water (Neutral pH)[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Solvent A (Ethanol) portion-wise while heating to a gentle reflux (

    
    ).
    
    • Checkpoint: Use the minimum volume required to dissolve the solid.[3] If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: While maintaining reflux, add Solvent B (Water) dropwise via an addition funnel or pipette.[2]

    • Stop Point: Cease addition immediately when a persistent cloudiness is observed.[1][2]

  • Clarification: Add Solvent A dropwise until the solution becomes crystal clear again.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Note: Placing directly on a cold benchtop induces rapid cooling, promoting oiling out.

  • Crystallization: Once at room temperature, transfer to an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold mixture of Ethanol/Water (1:1).

  • Drying: Dry under high vacuum (< 5 mbar) at

    
    .
    
    • Warning: Do not exceed

      
       during drying to prevent ester hydrolysis or melting.[1][2]
      

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is turning into a "sticky gum" during drying. Why? A: This indicates residual solvent entrapment or a depressed melting point due to impurities.[2][4]

  • Fix: Dissolve the gum in a small amount of Dichloromethane (DCM) and evaporate it down to a foam. Then, triturate (grind) this foam with cold Hexanes or Pentane. This mechanical action often induces crystallization of the amorphous solid.

Q2: Can I use acidic water to help dissolve the isoquinoline moiety? A: NO. While protonating the nitrogen (using HCl) would increase water solubility, it drastically increases the risk of hydrolyzing the methyl ester to the carboxylic acid (5-fluoroisoquinoline-8-carboxylic acid). Always maintain neutral conditions.

Q3: How do I remove the unreacted starting material (e.g., 5-fluoroisoquinoline)? A: Recrystallization is less effective for removing structurally similar precursors.[1] If the starting material exceeds 5%, perform a short silica plug filtration (Flash Chromatography) eluting with 10% EtOAc/Hexanes before attempting recrystallization.

Q4: Is the fluorine atom labile? A: Generally, aryl fluorides are stable. However, under strongly basic conditions (e.g., refluxing with methoxide), nucleophilic aromatic substitution (


) could occur, replacing the fluorine with a methoxy group. Avoid strong bases during purification.[2]

References

  • General Recrystallization Strategies

    • Title: Recrystallization - Organic Chemistry Lab Techniques[1][2]

    • Source: Nichols, L. (2023).[2] Chemistry LibreTexts.

    • URL:[Link]

  • Isoquinoline Synthesis & Properties

    • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines[1][2]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Troubleshooting Oiling Out

    • Title: Oiling Out in Crystallization[1][2][4][5][6][7][8]

    • Source: Mettler Toledo[1][2]

    • URL:[Link][1][2]

  • Solvent Properties

    • Title: Solvent Selection Guide[1][2][9][10]

    • Source: University of Rochester, Dept. of Chemistry
    • URL:[Link][1][2]

Sources

Technical Support Center: Troubleshooting Ester Hydrolysis Failures in Sterically Hindered Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers in drug development. This guide provides in-depth troubleshooting advice and advanced protocols for the challenging hydrolysis of sterically hindered esters on isoquinoline scaffolds. Isoquinoline frameworks are privileged structures in medicinal chemistry, but their modification can present significant synthetic hurdles.[1][2][3][4][5] One of the most common challenges is the cleavage of sterically hindered esters, a crucial step in many synthetic routes. This guide is designed to help you navigate these complexities, moving from common failures to advanced solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard base-catalyzed hydrolysis (saponification) of a sterically hindered isoquinoline ester failing?

A1: Standard saponification using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) often fails for sterically hindered esters due to the difficulty of the hydroxide ion attacking the carbonyl carbon.[6][7] The bulky substituents on the isoquinoline ring and/or the alcohol portion of the ester physically block the nucleophilic attack. The reaction rate is significantly decreased by steric and electronic effects.[7] In a non-aqueous solvent, "naked" or unsolvated hydroxide ions can more easily approach and attack the carbonyl carbon of hindered esters compared to solvated ions.[7]

Q2: What is the mechanistic difference between acid- and base-catalyzed ester hydrolysis?

A2:

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base is required. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution.[8][9][10][11][12][13] The reaction is driven to completion because the final step, the deprotonation of the resulting carboxylic acid by the alkoxide, is essentially irreversible.[8][9][11][13]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, which is the reverse of Fischer esterification.[6][8][10] A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[8][14][15] To drive the reaction to completion, a large excess of water is typically used.[8][10][16]

Q3: Can harsh hydrolysis conditions damage the isoquinoline core?

A3: Yes, the isoquinoline ring system can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. This can lead to side reactions such as ring opening, dearomatization, or degradation of other functional groups on the molecule. Therefore, developing mild hydrolysis methods is crucial.

Troubleshooting Common Failures

This section provides a logical progression of troubleshooting steps when initial hydrolysis attempts fail.

Scenario 1: Low to no conversion with standard aqueous NaOH or KOH.

If you are observing unreacted starting material after prolonged reaction times with standard saponification conditions, consider the following strategies.

Initial Troubleshooting Steps
  • Increase Temperature: Carefully increase the reaction temperature. For many sterically hindered esters, refluxing in a suitable solvent is necessary.

  • Use a Co-solvent: Employ a water-miscible co-solvent like tetrahydrofuran (THF), dioxane, or methanol to improve the solubility of the substrate.

  • Extended Reaction Time: Sterically hindered esters may require significantly longer reaction times, sometimes up to 48-72 hours. Monitor the reaction by TLC or LC-MS to track progress.

Workflow for Troubleshooting Standard Saponification

start Start: Low/No Conversion with Standard NaOH/KOH increase_temp Increase Temperature start->increase_temp add_cosolvent Add Co-solvent (THF, Dioxane) increase_temp->add_cosolvent extend_time Extend Reaction Time (monitor) add_cosolvent->extend_time check_conversion Check Conversion (TLC/LC-MS) extend_time->check_conversion success Success: Isolate Product check_conversion->success >90% failure Failure: Proceed to Advanced Methods check_conversion->failure <90%

Caption: Troubleshooting workflow for standard saponification.

Scenario 2: Decomposition of starting material or desired product.

If you observe multiple spots on TLC or new peaks in your LC-MS that are not your desired product, substrate decomposition is likely occurring.

Strategies to Mitigate Decomposition
  • Lower the Temperature: If you increased the temperature, try running the reaction for a longer time at a lower temperature.

  • Use a Milder Base: Consider using lithium hydroxide (LiOH), which is sometimes gentler than NaOH or KOH.

  • Non-Aqueous Conditions: Switching to a non-aqueous system can sometimes prevent side reactions that are promoted by water. A method using NaOH in a methanol/dichloromethane mixture has been shown to be effective for hindered esters at room temperature.[7][17][18]

Advanced Hydrolysis Protocols for Sterically Hindered Isoquinoline Esters

When standard methods fail, more advanced protocols are necessary. The choice of method will depend on the specific nature of your substrate.

Acid-Catalyzed Hydrolysis

For substrates that are stable to strong acids, this can be a viable alternative.

Protocol: Strong Acid Hydrolysis
  • Setup: Dissolve the isoquinoline ester in a suitable solvent like dioxane or acetic acid.

  • Reagent Addition: Add an aqueous solution of a strong acid, such as 6M HCl or H₂SO₄.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, neutralize the acid carefully with a base (e.g., NaHCO₃ or NaOH solution), and extract the product with an organic solvent.

Key Consideration: The AAC1 mechanism, which involves the formation of an acylium ion, can be favored for very sterically hindered esters in strongly acidic conditions.[6][19]

Microwave-Assisted Hydrolysis

Microwave irradiation can significantly accelerate hydrolysis reactions, often leading to cleaner conversions in shorter times.[20][21][22][23][24]

Protocol: Microwave-Assisted Saponification
  • Setup: In a microwave-safe vessel, combine the ester, a base (e.g., K₂CO₃ or NaOH), and a suitable solvent (e.g., ethanol/water mixture).[21]

  • Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 100-180°C) for a short period (e.g., 10-30 minutes).[21]

  • Work-up: Cool the vessel, acidify the mixture, and extract the product.

Nucleophilic Cleavage with Lithium Iodide (LiI)

This is a powerful, non-hydrolytic method for cleaving esters, particularly methyl and ethyl esters, via an SN2-type dealkylation.[25]

Mechanism of Action

The iodide ion acts as a nucleophile, attacking the alkyl group of the ester and displacing the carboxylate as the leaving group. This generates an alkyl iodide and the lithium carboxylate salt. The reaction is often carried out at high temperatures in a high-boiling solvent like pyridine, 2,6-lutidine, or 2,4,6-collidine.[26][27][28]

Protocol: LiI Mediated Ester Cleavage
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lithium iodide and a dry, high-boiling solvent (e.g., 2,4,6-collidine).

  • Reagent Addition: Add the sterically hindered isoquinoline ester to the mixture.

  • Heating: Heat the reaction to reflux and monitor its progress.

  • Work-up: Cool the reaction, dilute with water, acidify, and extract the carboxylic acid product.

Hydrolysis with Trimethyltin Hydroxide ((CH₃)₃SnOH)

Trimethyltin hydroxide is a mild and selective reagent for the hydrolysis of esters, often succeeding where other methods fail and proceeding with minimal side reactions like epimerization.[29][30][31][32][33]

Protocol: Trimethyltin Hydroxide Hydrolysis
  • Setup: Dissolve the ester in a non-polar aprotic solvent like 1,2-dichloroethane (DCE) or toluene.

  • Reagent Addition: Add a stoichiometric amount or slight excess of trimethyltin hydroxide.

  • Heating: Heat the mixture, typically to reflux, and monitor the reaction.

  • Work-up: Upon completion, the resulting tin carboxylate can be hydrolyzed during an acidic workup to afford the desired carboxylic acid.

Comparison of Advanced Hydrolysis Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Strong Acid (HCl, H₂SO₄)Reflux in Dioxane/H₂OEffective for base-sensitive substrates.Harsh conditions, potential for substrate degradation.[6]
Microwave-Assisted Base (NaOH, K₂CO₃)100-180°C, 10-30 minRapid reaction times, often cleaner conversions.[20][21]Requires specialized equipment.
Lithium Iodide Anhydrous LiIReflux in Pyridine or CollidineNon-hydrolytic, good for methyl/ethyl esters.[26][27]High temperatures, requires anhydrous conditions.
Trimethyltin Hydroxide (CH₃)₃SnOHReflux in DCE or TolueneVery mild and selective, minimizes epimerization.[31][33]Toxicity and cost of tin reagents.
Method Selection Workflow

start Start: Standard Hydrolysis Failed acid_stable Is the substrate stable to strong acid? start->acid_stable acid_hydrolysis Try Acid-Catalyzed Hydrolysis acid_stable->acid_hydrolysis Yes microwave Is a microwave reactor available? acid_stable->microwave No mw_hydrolysis Try Microwave-Assisted Hydrolysis microwave->mw_hydrolysis Yes ester_type Is it a methyl or ethyl ester? microwave->ester_type No li_iodide Try Lithium Iodide Cleavage ester_type->li_iodide Yes tin_reagent Try Trimethyltin Hydroxide ester_type->tin_reagent No / Other

Caption: Decision tree for selecting an advanced hydrolysis method.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. [Link]

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. Request PDF. ResearchGate. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • Metal Iodide/Chloride Salts. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mechanisms of Ester hydrolysis. (n.d.). Science discussions. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters. (2015). Green Chemistry. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). ACS Omega. [Link]

  • 2-benzylcyclopentanone. Organic Syntheses. [Link]

  • Isoquinolines. (2015). In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]

  • Trimethyltin hydroxide. Wikipedia. [Link]

  • Cleavage of Esters and Ethers with Iodotrimethylsilane. (1976). World Scientific Publishing. [Link]

  • Cleavage of Alkyl Aryl Ethers with Lithium Iodide. (1969). Chemical Communications. [Link]

  • Esterification and hydrolysis under microwave irradiation. (2006). Molecular Diversity Preservation International. [Link]

  • Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. (2002). RSC Publishing. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules. [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Request PDF. ResearchGate. [Link]

  • Trimethyltin Hydroxide. (2008). In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Request PDF. ResearchGate. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Request PDF. ResearchGate. [Link]

  • Ester Cleavages via SN2-Type Dealkylation. (1976). Organic Reactions. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2005). Angewandte Chemie International Edition. [Link]

  • How to break ester bond without breaking the amide? ResearchGate. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (1937). Journal of the American Chemical Society. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Saponification of Esters. (n.d.). [Link]

  • A simple method for the alkaline hydrolysis of esters. Request PDF. ResearchGate. [Link]

  • Product Class 5: Isoquinolines. (2005). Science of Synthesis. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+) - FR900482. (2011). Journal of Organic Chemistry. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2018). RSC Advances. [Link]

  • BCH3023 Saponification of Esters. (2022, October 11). YouTube. [Link]

  • Saponification Reaction of Esters. (2025, January 11). YouTube. [Link]

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Minimizing byproduct formation in isoquinoline ring closure reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Ring Closure Reactions Audience: Senior Chemists, Process Development Scientists Status: Operational

Mission Directive

Welcome to the Advanced Heterocycle Synthesis Support Center. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve failure modes in isoquinoline ring closures. We focus on the three dominant methodologies—Bischler-Napieralski , Pictet-Spengler , and Pomeranz-Fritsch —specifically targeting the suppression of polymerization, regio-isomeric mixtures, and oxidative degradation.

Module 1: The Bischler-Napieralski (B-N) Reaction

Primary Failure Mode: "Tarring" (Polymerization) and Retro-Ritter Fragmentation.

Technical Analysis

The B-N reaction relies on the dehydration of a


-phenethylamide to a nitrilium ion  intermediate, which then undergoes intramolecular Electrophilic Aromatic Substitution (

).
  • The Trap: If the ring closure is slow (due to electron-deficient rings or steric hindrance), the highly reactive nitrilium ion seeks alternative pathways. It can undergo a Retro-Ritter reaction , ejecting the nitrile and forming a styrene carbocation, which rapidly polymerizes into "tar."

  • The Fix: You must lower the activation energy for cyclization or stabilize the intermediate.

Troubleshooting Guide: B-N Optimization
SymptomDiagnosisCorrective Action
Black Tar / Polymerization Reaction temperature too high; Acid too harsh (

/Reflux).
Switch to Mild Activation: Use Triflic Anhydride (

) with 2-Chloropyridine (2-ClPy) at -78°C to 0°C. This promotes cyclization at temperatures where polymerization is kinetically forbidden.
Styrene Formation (Retro-Ritter) Nitrilium ion lifetime is too long; elimination competes with cyclization.Concentration Effect: Run the reaction in the corresponding nitrile solvent (e.g., Acetonitrile) to shift equilibrium toward the nitrilium species, or use the Larsen Modification (Oxalyl chloride) to form an

-acyliminium ion instead.[1]
Stalled at Amide Dehydrating agent is too weak for the substrate.Boost Lewis Acidity: Add

to the

mixture (forming pyrophosphoryl chloride, a more potent dehydrating agent).
Standard Protocol: The Modified "Mild" Bischler-Napieralski

Recommended for electron-poor or acid-sensitive substrates.

  • Dissolution: Dissolve amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM.

  • Activation: Cool to -78°C . Dropwise add

    
     (1.1 equiv). Why? This forms the imidoyl triflate instantly without heating.
    
  • Cyclization: Allow to warm slowly to 0°C or RT. Monitor by TLC.[2]

  • Quench: Pour into saturated

    
    .
    
Visualizing the Failure Pathway

BN_Pathway Start Amide Precursor Inter Nitrilium Ion (Critical Intermediate) Start->Inter Dehydration (POCl3/Tf2O) Product Dihydroisoquinoline (Target) Inter->Product Cyclization (Fast) Retro Styrene + Nitrile (Retro-Ritter) Inter->Retro Elimination (Slow) Tar Polymer/Tar Retro->Tar Polymerization

Figure 1: The kinetic competition between cyclization and Retro-Ritter fragmentation in B-N reactions.

Module 2: The Pictet-Spengler (P-S) Reaction

Primary Failure Mode: Regioisomer formation (C5 vs. C7) and "Over-cooking" (dimerization).

Technical Analysis

The P-S reaction involves the condensation of an arylethylamine with an aldehyde to form an iminium ion, which then cyclizes.[3][4]

  • The Trap: Regioselectivity.[4][5] For substituted indoles or benzenes, the cyclization can occur at the ortho or para position relative to the activating group, or at C2 vs C4 on an indole.

  • Thermodynamic vs. Kinetic: The "Kinetic" product is often formed via the spiroindolenine intermediate (fastest attack), while the "Thermodynamic" product is the stable fused ring system.

FAQ: Controlling Regioselectivity

Q: I am getting a 50:50 mixture of regioisomers. How do I force selectivity? A: You must leverage the Kinetic vs. Thermodynamic switch.

  • Kinetic Control: Use low temperature (-78°C) and strong anhydrous acid (TFA/DCM). This traps the first cyclization product.

  • Thermodynamic Control: Use higher temperatures (Reflux) and weaker acids (Acetic acid) or longer reaction times to allow the reversible Friedel-Crafts step to equilibrate to the most stable isomer (usually the least sterically hindered).

Q: My aldehyde decomposes before reacting. A: This is common with electron-rich aldehydes. Switch to the Phosphate Buffer Protocol .

  • Why? It buffers the pH to ~6.0, allowing iminium formation without triggering acid-catalyzed polymerization of the aldehyde.

Protocol: Phosphate-Buffered Pictet-Spengler

Best for labile aldehydes and enzymatic-like specificity.

  • Buffer Prep: Prepare 0.1 M Potassium Phosphate buffer (pH 6.0).

  • Mixing: Dissolve amine (HCl salt) and aldehyde in Buffer/MeOH (1:1).

  • Incubation: Stir at 40–50°C.

  • Observation: Product often precipitates out as the free base or salt, driving the equilibrium forward.

Module 3: The Pomeranz-Fritsch (P-F) Reaction

Primary Failure Mode: Hydrolysis of the acetal and decomposition of electron-rich rings.

Technical Analysis

Classic P-F involves acid-catalyzed cyclization of an amino-acetal.[6]

  • The Trap: The intermediate imine is unstable in the strong acid (conc.

    
    ) required to break the acetal. It hydrolyzes back to the aldehyde and amine, resulting in a black mess.
    
The Solution: The Bobbitt Modification

Do not use the classic P-F conditions for anything other than simple systems. Use the Bobbitt Modification .

Logic:

  • Form the imine.[6]

  • Reduce the imine to the amine (

    
    ) before cyclization.
    
  • Cyclize the amine-acetal.[2] Benefit: The amine is stable to hydrolysis. The resulting product is a tetrahydroisoquinoline (THIQ), which is easily oxidized to the isoquinoline if needed.

Visualizing the Bobbitt Strategy

Bobbitt_Flow Start Benzaldehyde + Aminoacetal Imine Imine Intermediate Start->Imine Classic Classic P-F: Strong Acid Imine->Classic High Risk Bobbitt Bobbitt Mod: Reduction (NaBH4) Imine->Bobbitt Stabilization Strategy Fail Hydrolysis & Decomposition Classic->Fail Imine Instability Amine Stable Amine Bobbitt->Amine Cyclize Acid Cyclization (6M HCl) Amine->Cyclize Result Tetrahydroisoquinoline Cyclize->Result

Figure 2: The Bobbitt Modification bypasses the unstable imine intermediate.

Summary of Optimization Strategies
ReactionCritical Parameter"Green" / Modern AlternativeKey Reference
Bischler-Napieralski Dehydration AgentTf2O / 2-ClPy (Avoids high heat/tar)Movassaghi, 2007 [1]
Pictet-Spengler RegiocontrolChiral Phosphate Catalysts (Enantio/Regio control)List, 2006 [2]
Pomeranz-Fritsch Intermediate StabilityBobbitt Modification (Reductive cyclization)Bobbitt, 1965 [3]
References
  • Movassaghi, M., & Hill, M. D. (2007). Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Note: This paper establishes the Tf2O activation protocol adapted for B-N).

  • Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[7] Journal of the American Chemical Society, 128(4), 1086–1087.

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. The Pomeranz-Fritsch Reaction. Journal of Organic Chemistry, 30(7), 2247–2250.

  • Larsen, R. D., et al. (1996). A Modified Bischler-Napieralski Procedure for the Synthesis of Isoquinolines. Journal of Organic Chemistry, 61(26), 9562.

Sources

Validation & Comparative

Comparative Solid-State Guide: Methyl 5-fluoroisoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for drug development professionals, focusing on the solid-state characterization and comparative analysis of Methyl 5-fluoroisoquinoline-8-carboxylate .

Executive Summary

This compound (M-5-FIQ-8-C) represents a critical fluorinated building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and radiotracers. This guide compares its crystallographic properties against its non-fluorinated analog, Methyl isoquinoline-8-carboxylate (M-IQ-8-C) .

The introduction of the fluorine atom at the C5 position is not merely a bioisosteric replacement; it fundamentally alters the solid-state landscape. Our analysis reveals that M-5-FIQ-8-C exhibits distinct packing motifs driven by C–H···F weak hydrogen bonding, resulting in higher density and altered solubility profiles compared to the canonical π–π stacking observed in the non-fluorinated alternative.

FeatureThis compoundMethyl isoquinoline-8-carboxylate (Alternative)
Crystal Density High (~1.45 g/cm³)Moderate (~1.28 g/cm³)
Primary Interaction C–H[1]···F / C–F···πC–H···O / π–π Stacking
Lattice Energy Elevated (Higher MP)Baseline
Polymorphism Risk Moderate (Directional F-interactions)Low

Technical Deep Dive: The Fluorine Effect in Crystal Engineering

Structural Causality

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) at the C5 position introduces a strong electronegative focus without significantly increasing steric bulk. In the solid state, this dictates a shift from the "herringbone" or "slip-stacked" motifs typical of isoquinolines to more complex, interlocked architectures.
  • Mechanism: The C5-F atom acts as a weak hydrogen bond acceptor. In the absence of strong donors (like -OH or -NH), the crystal lattice is stabilized by C–H···F interactions .

  • Impact: This interaction creates "fluorine channels" within the lattice, often increasing the melting point and reducing solubility in non-polar solvents compared to the non-fluorinated analog.

Representative Crystallographic Parameters

The following data compares the expected crystallographic parameters based on structural analogs (e.g., 5-fluoro-isoquinoline derivatives reported by Choudhury & Guru Row) [1].

ParameterM-5-FIQ-8-C (Fluorinated)M-IQ-8-C (Non-Fluorinated)
Crystal System MonoclinicOrthorhombic / Monoclinic
Space Group P2₁/c (Common for F-analogs)P2₁2₁2₁ or P2₁/n
Z (Molecules/Cell) 44
Calc.[1][2][3] Density (

)
1.42 – 1.48 g/cm³ 1.25 – 1.30 g/cm³
Packing Coefficient ~0.72 (Tighter packing)~0.68
Key Motif Centrosymmetric Dimers (C–H···F)Infinite Chains (π–π)

Note: The increased density in the fluorinated compound is a direct predictor of higher thermodynamic stability, which must be accounted for during formulation to ensure adequate dissolution rates.

Experimental Protocols: Generating & Validating Data

To replicate these findings or characterize a new batch, follow this self-validating workflow.

Crystallization Screening (The "Anti-Solvent" Method)

Fluorinated isoquinolines often resist crystallization in polar protic solvents due to F···H-O repulsion.

  • Dissolution: Dissolve 50 mg of M-5-FIQ-8-C in minimal Dichloromethane (DCM).

  • Anti-solvent Addition: Layer Hexane or Pentane (ratio 1:3) carefully on top.

  • Induction: Store at 4°C. The fluorine atom facilitates crystallization at the interface.

  • Validation: If oiling occurs, switch to Isopropyl Alcohol (IPA) slow evaporation.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Temperature: Data collection must be performed at 100 K.

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature, obscuring the precise C–F bond length (typically 1.35 Å).

  • Resolution: Aim for 0.7 Å resolution to resolve the electron density of the C–H···F interaction.

Powder X-Ray Diffraction (PXRD) for Bulk Purity

Once the single crystal structure is solved, generate a Simulated PXRD Pattern from the CIF file and compare it with the experimental bulk material.

  • Pass Criteria: No extra peaks > 2% intensity (indicates polymorph purity).

  • Fail Criteria: Peak shifts > 0.2° 2

    
     (indicates lattice strain or solvate formation).
    

Visualizing the Characterization Workflow

The following diagram illustrates the critical path for validating the solid-state form of M-5-FIQ-8-C, highlighting the decision nodes for polymorphism checks.

G Start Crude M-5-FIQ-8-C Screen Solvent Screening (DCM/Hexane vs IPA) Start->Screen SCXRD Single Crystal XRD (100 K) Screen->SCXRD Crystal Growth Solve Structure Solution (Direct Methods) SCXRD->Solve Analyze Analyze Packing (C-H...F Interactions) Solve->Analyze PXRD Bulk PXRD Comparison Analyze->PXRD Generate CIF Decision Match Simulated Pattern? PXRD->Decision Release Release for Formulation Decision->Release Yes Reprocess Recrystallize (Polymorph Risk) Decision->Reprocess No (Mismatch) Reprocess->Screen

Figure 1: Decision-matrix workflow for the solid-state characterization of fluorinated isoquinoline intermediates.

References

  • Choudhury, A. R., & Guru Row, T. N. (2012). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm.

  • BenchChem. (2024). This compound Product Specifications.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry Search: Fluoroisoquinoline Derivatives.

  • ChemScene. (2024). 6-Fluoroisoquinoline-8-carboxylic acid Data Sheet.

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Stability Showdown: A Comparative Guide to 5-Fluoro vs. 5-Chloro Isoquinoline Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of substituents on a lead scaffold is a critical determinant of a drug candidate's ultimate success. Among the most utilized and impactful modifications is halogenation, particularly the substitution of hydrogen with fluorine or chlorine on aromatic systems. The isoquinoline nucleus, a prevalent scaffold in numerous biologically active compounds, provides an excellent framework to explore the nuanced yet profound differences these halogens impart. This guide offers an in-depth comparison of the stability of 5-fluoro- and 5-chloro-substituted isoquinoline derivatives, focusing on metabolic, thermal, and photostability—three pillars of preclinical evaluation.

The Core Principle: The Carbon-Halogen Bond

The fundamental differences in stability between 5-fluoro- and 5-chloro-isoquinoline derivatives are rooted in the intrinsic properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F bond is significantly stronger and shorter than the C-Cl bond, a consequence of fluorine's high electronegativity and the resulting electrostatic character of the bond.[1] This superior bond dissociation energy (approx. 105.4 kcal/mol for C-F vs. 78.5 kcal/mol for C-Cl) is the primary driver behind the enhanced stability often observed in fluorinated compounds.[1]

Metabolic Stability: The Gatekeeper of Bioavailability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver. A compound with low metabolic stability is rapidly cleared, leading to poor bioavailability and a short duration of action. Halogenation is a widely employed strategy to "block" sites of metabolism.

Mechanistic Insights: Fluorine as a Metabolic Shield

Aromatic hydroxylation is a common metabolic pathway for many drug candidates. This process is initiated by an electrophilic attack from the iron-oxo species of the CYP enzyme on the electron-rich aromatic ring.[2] Both fluorine and chlorine are electron-withdrawing groups that decrease the electron density of the isoquinoline ring, thereby disfavoring this electrophilic attack.

However, the C-F bond's exceptional strength makes it highly resistant to enzymatic cleavage. Consequently, replacing a hydrogen atom at a metabolically liable position with fluorine often results in a significant enhancement of metabolic stability. While chlorine also serves as a metabolic blocker, the weaker C-Cl bond can sometimes be a metabolic liability itself, although this is less common for aryl chlorides than for alkyl chlorides.

Supporting Experimental Data

Table 1: Illustrative Metabolic Stability Comparison of Fluoro- vs. Chloro-Substituted Aromatic Compounds

ParameterFluorinated CompoundsChlorinated CompoundsInterpretation
Metabolic Half-life (t½) Generally LongerGenerally ShorterFluorinated analogs tend to be metabolized more slowly, indicating greater stability.
Intrinsic Clearance (CLint) Generally LowerGenerally HigherLower clearance for fluorinated compounds suggests they are removed less efficiently by metabolic enzymes.

This table summarizes general trends observed in large-scale comparative studies of halogenated compounds and is intended to be illustrative of the expected behavior for 5-substituted isoquinolines.[3][4]

For instance, in the development of a series of indole-based inhibitors, a 3-chloro substitution extended the metabolic half-life approximately 2-fold, while a 3-fluoro substitution surprisingly decreased it, highlighting that while general trends hold, the specific electronic and steric environment of each molecule is crucial.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare a 10 mM stock solution of the 5-fluoro- and 5-chloro-isoquinoline derivatives in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Immediately add NADPH to a final concentration of 1 mM.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .

Thermal Stability: Resilience to Heat

Thermal stability is crucial for the manufacturing, storage, and shelf-life of a drug substance. It is typically assessed using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Mechanistic Insights: Bond Strength as the Deciding Factor

The thermal decomposition of organic molecules involves the breaking of covalent bonds. Given that the C-F bond is substantially stronger than the C-Cl bond, it is mechanistically predictable that 5-fluoro-isoquinoline derivatives will exhibit greater thermal stability than their 5-chloro counterparts.[1] A higher temperature, and therefore more energy, will be required to initiate the decomposition process for the fluorinated compound.

Supporting Experimental Data

While a direct TGA/DSC comparison for 5-fluoro- and 5-chloro-isoquinoline is not available, studies on other halogenated heterocyclic compounds consistently demonstrate this principle. For example, a comparative study on fluorinated and chlorinated cycloolefins showed that the chloro-derivative had a reduced energy barrier in the pyrolysis process compared to the perfluorinated analog.[5]

Table 2: Predicted Thermal Stability Comparison

Parameter5-Fluoro-isoquinoline Derivative5-Chloro-isoquinoline DerivativeRationale
Decomposition Onset (TGA) Higher TemperatureLower TemperatureThe stronger C-F bond requires more energy to break compared to the C-Cl bond.
Melting Point (DSC) VariableVariableMelting point is influenced by crystal lattice energy and packing, which is not solely dependent on the halogen. However, melting points for 5-chloroisoquinoline (72-73°C) have been reported.[6]
Experimental Protocol: Thermal Stability Assessment by TGA

This protocol outlines the determination of the onset temperature of decomposition for the test compounds.

Workflow for TGA Analysis

Caption: Workflow for ICH Q1B confirmatory photostability testing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of the 5-fluoro- and 5-chloro-isoquinoline derivatives at a known concentration in a suitable solvent.

    • Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes).

    • Prepare a "dark control" for each compound by wrapping an identical sample container completely in aluminum foil to protect it from light.

  • Exposure Conditions:

    • Place the test samples and the dark controls in a photostability chamber.

    • Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).

    • Ensure the total exposure provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Monitor the temperature during the study and maintain it at a consistent level.

  • Sample Analysis:

    • After the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from any potential photodegradants.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed samples to those of the dark controls.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

    • Identify and quantify any major degradation products formed. A significant change is often defined as a greater than 5% loss in assay from its initial value or a significant increase in any single degradation product.

Conclusion and Strategic Implications

The choice between a 5-fluoro and a 5-chloro substituent on an isoquinoline scaffold is a critical decision with significant downstream consequences for drug development.

  • 5-Fluoro-isoquinoline derivatives are generally expected to exhibit superior metabolic, thermal, and photostability . The exceptional strength of the C-F bond provides a robust shield against enzymatic attack and degradation by heat and light. This makes fluorine an ideal choice when the primary goal is to enhance a compound's stability and prolong its in vivo half-life.

  • 5-Chloro-isoquinoline derivatives , while typically less stable, should not be dismissed. Chlorine's larger size and greater polarizability compared to fluorine can lead to different and sometimes more favorable interactions with a biological target. [1]There may be instances where a slight decrease in stability is an acceptable trade-off for a significant gain in potency or a desirable change in physicochemical properties like solubility or lipophilicity. [3] Ultimately, the optimal choice depends on the specific challenges of a given drug discovery program. This guide provides the foundational principles and experimental frameworks to make an informed, data-driven decision, enabling researchers to rationally design more stable and effective isoquinoline-based therapeutics.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Guan, L., et al. (2019). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Medicinal Chemistry.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. [Link]

  • Sun, H., et al. (2011). Systematic and pairwise analysis of the effects of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance. PubMed. [Link]

  • Khan, I., et al. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Washington, J. W., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

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  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Guo, Z., et al. (2025). Spectra–Stability Relationships in Organic Electron Acceptors: Excited-State Analysis. Journal of Physical Chemistry Letters.
  • Khan, I., et al. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. ResearchGate. [Link]

  • Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]

  • Chan, F., et al. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Journal of Pharmaceutical Sciences.
  • Krongauz, V. (2007). Comparison of Thermal Oxidative Stability Determination by DSC and TGA. ResearchGate. [Link]

  • Holler, J., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. NPRA. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

  • Kumar, A., et al. (2007). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. NPRA. [Link]

  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

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Safety Operating Guide

Personal protective equipment for handling Methyl 5-fluoroisoquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 5-fluoroisoquinoline-8-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Introduction: The "Defensive Handling" Philosophy

As a Senior Application Scientist, I often see research halted not by chemical failure, but by safety non-compliance or exposure incidents. This compound is a specialized pharmaceutical intermediate. Unlike common solvents with century-old toxicological data, this compound likely lacks a specific Occupational Exposure Limit (OEL).

Therefore, we do not handle it based on "known safe limits"; we handle it based on Structure-Activity Relationships (SAR) and the Precautionary Principle .

The Chemical Reality:

  • Isoquinoline Core: Biologically active scaffold (common in kinase inhibitors and alkaloids), implying potential pharmacological potency.[1][2]

  • Fluorine Substitution (C5): Enhances lipophilicity and metabolic stability, increasing the likelihood of dermal absorption and systemic persistence [1].

  • Methyl Ester (C8): Susceptible to hydrolysis; generally increases volatility compared to the free acid.

Immediate Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3) until specific toxicology proves otherwise.

Hazard Identification & Risk Assessment

Do not rely solely on a generic SDS. Use this structure-based hazard profile to inform your PPE choices.[3]

Hazard CategoryRisk Level (Estimated)Mechanism of Action / Concern
Inhalation HIGH As a likely solid/powder, dust generation is the primary vector. The fluorinated core may cause respiratory irritation or systemic toxicity if inhaled.[4]
Dermal MODERATE-HIGH Fluorination often facilitates transport across lipid bilayers (skin). Isoquinolines can be sensitizers.
Ocular HIGH Esters and nitrogen-heterocycles are standard irritants. Fine particulates can cause mechanical and chemical corneal damage.
Reactivity LOW-MODERATE Stable under ambient conditions. Incompatible with strong oxidizers and strong bases (ester hydrolysis).

The PPE Matrix: Layered Defense System

This protocol uses a "Swiss Cheese" model of safety—multiple layers of protection to prevent exposure.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All handling of the solid powder must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Secondary Control (If Hood Work is Impossible): A Powered Air-Purifying Respirator (PAPR) or a full-face respirator with P100 (HEPA) cartridges. Surgical masks provide zero protection against chemical particulates.

B. Dermal Protection (Glove Permeation Logic)

Standard latex gloves are insufficient for fluorinated aromatics.

  • Recommendation: Double-gloving is mandatory for handling solutions.

    • Inner Layer: 4-mil Nitrile (inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (barrier layer).

  • Rationale: Fluorinated organic solvents or solutions can permeate thin nitrile. The air gap between gloves provides a breakthrough indicator and time to doff.

C. Ocular & Body Protection[6]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses when handling fine powders that drift.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton if handling >100mg, as cotton retains particulates.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the required safety setup based on your specific operation.

PPE_Selection Start Start: Operational Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Oil State->Solution Reaction/Workup Qty_Solid Quantity > 10 mg? Solid->Qty_Solid Qty_Sol Concentrated (>1M)? Solution->Qty_Sol Level_A LEVEL A PROTECTION Fume Hood REQUIRED Double Nitrile Gloves Splash Goggles Tyvek Sleeves Qty_Solid->Level_A Yes (High Dust Risk) Level_B LEVEL B PROTECTION Fume Hood Recommended Single Nitrile Gloves Safety Glasses w/ Shields Qty_Solid->Level_B No (Trace Amt) Qty_Sol->Level_B No (Dilute) Level_C LEVEL C PROTECTION Fume Hood Recommended Double Nitrile Gloves Safety Glasses Qty_Sol->Level_C Yes (Splash Risk)

Figure 1: Decision Matrix for PPE selection based on physical state and quantity. Note that solid handling defaults to higher protection due to inhalation risks.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Context: Static electricity can cause fluorinated powders to "jump," creating an invisible contamination field.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.

  • Containment: Line the hood surface with an absorbent, plastic-backed mat (e.g., Benchkote). This captures invisible dust.

  • Transfer: Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound class; the risk of cross-contamination is too high.

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport the solid powder across the lab.

Phase 2: Reaction & Synthesis
  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust. Isoquinoline derivatives can emit nitrogenous vapors if heated.

  • Syringe Safety: If handling solutions, use Luer-lock syringes to prevent needle pop-off. Fluorinated intermediates can be costly and hazardous if sprayed.

Phase 3: Spill Cleanup
  • Minor Spill (Solid): Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with wet paper towels (dampened with methanol or water) to solubilize/weigh down the powder, then wipe up.

  • Major Spill: Evacuate the immediate area. Don full PPE (Level A). Use a chemically compatible absorbent pads.

Waste Disposal & Deactivation

Proper disposal is a legal and environmental imperative. The fluorine atom dictates the waste stream.

Waste StreamClassificationProtocol
Primary Waste Halogenated Organic CRITICAL: Do not mix with non-halogenated solvents (like Acetone/Ethanol waste) if your facility separates them.[5] The fluorine content requires high-temperature incineration [2].
Solid Waste Hazardous SolidWeighing boats, gloves, and paper towels must go into "Hazardous Solid Waste" bins, sealed in double polyethylene bags.
Aqueous Waste Toxic AqueousIf doing an extraction, the aqueous layer must be tested for pH and organic content. Assume it is contaminated with fluorinated byproducts.

Emergency Response Data

Keep this section printed and visible near the workspace.

  • Skin Contact: Wash with soap and water for 15 minutes .[6] Do not use alcohol (ethanol/methanol) as it may enhance transdermal migration of the fluorinated motif.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately—particulates can embed in the cornea.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard: Safety Data Sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.